molecular formula C16H26O B12368778 Otne-13C3

Otne-13C3

カタログ番号: B12368778
分子量: 237.35 g/mol
InChIキー: FVUGZKDGWGKCFE-IWJIQKTPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Otne-13C3 is a useful research compound. Its molecular formula is C16H26O and its molecular weight is 237.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C16H26O

分子量

237.35 g/mol

IUPAC名

1-[2,3-dimethyl-8,8-di((113C)methyl)-1,3,4,5,6,7-hexahydronaphthalen-2-yl]ethanone

InChI

InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11H,6-10H2,1-5H3/i3+1,4+1,15+1

InChIキー

FVUGZKDGWGKCFE-IWJIQKTPSA-N

異性体SMILES

CC1CC2=C(CC1(C)C(=O)C)[13C](CCC2)([13CH3])[13CH3]

正規SMILES

CC1CC2=C(CC1(C)C(=O)C)C(CCC2)(C)C

製品の起源

United States

Foundational & Exploratory

Otne-13C3: A Technical Guide to its Certificate of Analysis and Isotopic Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Otne-13C3, a stable isotope-labeled synthetic fragrance ingredient. This document details the typical specifications found in a Certificate of Analysis (CoA), outlines methods for verifying isotopic purity, and illustrates its metabolic fate. Otne, chemically known as ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl), is a widely used fragrance component, and its labeled counterpart, this compound, serves as an invaluable internal standard for quantitative analysis in various research applications, including pharmacokinetics, metabolism studies, and environmental monitoring.[1][2]

Certificate of Analysis: A Representative Overview

A Certificate of Analysis for this compound provides critical data regarding its identity, purity, and physical properties. While a specific CoA for this compound is not publicly available, the following tables represent the typical data provided for such a stable isotope-labeled standard.

Product Identification and Chemical Properties

This section provides fundamental information to identify and handle the compound.

ParameterSpecification
Chemical Name Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-13C3
Synonyms This compound, Iso E Super-13C3
Molecular Formula C₁₃¹³C₃H₂₆O
Molecular Weight 237.36 g/mol
CAS Number Not available
Appearance Colorless to pale yellow liquid
Storage Store at 2-8°C under an inert atmosphere.

Note: The chemical description of this compound as a labeled "2-methoxy-4-propylphenol" on some supplier websites is likely an error and should be disregarded in favor of the correct structure of labeled octahydro-tetramethyl-naphthalenyl-ethanone.[2][3]

Quality Control Data

This section details the analytical results that confirm the purity and isotopic enrichment of the compound.

AnalysisMethodResult
Chemical Purity HPLC≥98%
Isotopic Purity Mass Spectrometry≥99 atom % ¹³C
¹H-NMR Conforms to structureConforms
Mass Spectrum Conforms to structureConforms

Isotopic Purity Determination: Experimental Protocols

The accurate determination of isotopic purity is crucial for the use of this compound as an internal standard. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Mass Spectrometry for Isotopic Purity

Objective: To determine the isotopic enrichment of ¹³C in this compound by measuring the relative abundance of the labeled and unlabeled ions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Perform serial dilutions to a working concentration of 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a gas chromatograph (GC) or liquid chromatograph (LC) for sample introduction.

  • Chromatography (GC-MS):

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution in splitless mode.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 200-250 amu) to encompass the molecular ions of both the labeled (M+3) and unlabeled (M) Otne.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of unlabeled Otne (m/z 234.19) and this compound (m/z 237.20).

    • Integrate the peak areas for each ion.

    • Correct for the natural abundance of ¹³C in the unlabeled standard.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(M+3) / (Area(M) + Area(M+3))] x 100

NMR Spectroscopy for Isotopic Purity

Objective: To confirm the position of the ¹³C labels and assess the isotopic enrichment by analyzing the ¹³C and ¹H NMR spectra.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The ¹³C-labeled carbons will exhibit significantly enhanced signals compared to the natural abundance signals.

    • The chemical shifts of the labeled carbons will confirm the labeling positions.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • The protons attached to or near the ¹³C-labeled carbons will show coupling to ¹³C, resulting in satellite peaks.

    • The ratio of the satellite peak integrals to the main peak integral can be used to estimate the isotopic enrichment at that position.

  • Data Analysis: Compare the acquired spectra with the known spectra of unlabeled Otne to confirm the structural integrity and the position of the labels. Quantitative analysis of the integrals in both ¹³C and ¹H spectra can provide an estimation of the isotopic purity.

Metabolic Pathway and Biological Interaction

Otne, as a xenobiotic compound, undergoes metabolism in the body to facilitate its excretion. The primary route of metabolism involves the cytochrome P450 (CYP) enzyme system, which is a key player in the biotransformation of foreign compounds.[4]

Xenobiotic Metabolism of Otne

The metabolic pathway of Otne is a detoxification process aimed at increasing its polarity to enable renal and fecal excretion. While specific metabolites of Otne are not fully characterized in publicly available literature, the general pathway for xenobiotics of its class is well-established. Studies on the toxicokinetics of Otne have shown that it is metabolized into more polar compounds.

The following diagram illustrates the generalized metabolic pathway of Otne.

Otne_Metabolism Otne Otne (Lipophilic) Phase1 Phase I Metabolism (Functionalization) Otne->Phase1 Absorption Metabolites Hydroxylated/ Oxidized Metabolites Phase1->Metabolites Oxidation, Hydroxylation CYP450 Cytochrome P450 Enzymes CYP450->Phase1 Phase2 Phase II Metabolism (Conjugation) Metabolites->Phase2 Conjugated_Metabolites Polar Conjugated Metabolites (e.g., Glucuronides, Sulfates) Phase2->Conjugated_Metabolites Glucuronidation, Sulfation Excretion Excretion (Urine, Feces) Conjugated_Metabolites->Excretion

Caption: Generalized metabolic pathway of Otne via Phase I and Phase II detoxification.

Experimental Workflow for In Vitro Metabolism Study

This workflow outlines a typical experiment to investigate the metabolism of this compound using liver microsomes.

Metabolism_Workflow cluster_prep Preparation Microsomes Liver Microsomes Incubation Incubation (e.g., 37°C, 30 min) Microsomes->Incubation Otne13C3 This compound (Substrate) Otne13C3->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Metabolite_ID Metabolite Identification and Quantification Analysis->Metabolite_ID

Caption: Workflow for an in vitro metabolism study of this compound.

Conclusion

This compound is a critical tool for researchers in drug development, toxicology, and environmental science. Its use as an internal standard enables accurate quantification of the parent compound in complex matrices. A thorough understanding of its chemical and isotopic purity, as detailed in a Certificate of Analysis, is paramount for reliable experimental outcomes. The metabolic pathway of Otne, primarily driven by cytochrome P450 enzymes, highlights its biotransformation into more polar, excretable metabolites. The experimental protocols provided herein offer a foundation for the verification of isotopic purity and for conducting further metabolic investigations.

References

In-Depth Technical Guide to the Solubility of Otne-13C3 in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Otne-13C3. This compound is the ¹³C isotopically labeled form of 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (OTNE), a widely used fragrance ingredient commonly known as Iso E Super®. The isotopic labeling in this compound is primarily for its use as an internal standard in quantitative analysis and is not expected to significantly alter its physicochemical properties, including solubility, compared to the unlabeled compound. This document summarizes the known qualitative solubility of OTNE, outlines a detailed experimental protocol for determining its quantitative solubility in various organic solvents, and provides visual aids to understand the experimental workflow and the principles of its solubility.

Introduction to this compound and its Physicochemical Properties

This compound is a synthetic, isotopically labeled fragrance compound. Its unlabeled counterpart, OTNE, is a multi-isomer mixture that is a colorless to pale yellow liquid with a characteristic woody, ambergris-like scent[1][2]. It is a key component in many perfumes and scented products[3][4].

From a chemical standpoint, OTNE is a nonpolar, lipophilic molecule. This is evidenced by its very low water solubility and high octanol-water partition coefficient (log Kₒw).

Key Physicochemical Properties of OTNE (unlabeled):

  • Molecular Formula: C₁₆H₂₆O[1]

  • Molecular Weight: 234.38 g/mol

  • Appearance: Colorless to pale yellow liquid

  • Water Solubility: 2.68 mg/L at 20°C

  • log Kₒw (Octanol-Water Partition Coefficient): 5.65 - 5.7

The high log Kₒw value indicates a strong preference for nonpolar environments, which suggests good solubility in organic solvents.

Solubility Data of this compound

A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound or its unlabeled form, OTNE, in common organic solvents. The available information is primarily qualitative.

SolventQualitative Solubility
WaterVery low solubility / Practically insoluble
Alcohol (Ethanol)Soluble
OilsSoluble

Given the absence of quantitative data, experimental determination is necessary. The following sections provide a detailed protocol for researchers to accurately measure the solubility of this compound in various organic solvents.

Experimental Protocol for Determining this compound Solubility

This protocol is adapted from the widely accepted "shake-flask" or equilibrium solubility method, suitable for a lipophilic liquid like this compound.

Materials and Equipment
  • Solute: this compound (of known purity)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest (e.g., ethanol, isopropanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile, etc.)

  • Equipment:

    • Analytical balance (accurate to at least 0.1 mg)

    • Glass vials with PTFE-lined screw caps

    • Positive displacement micropipettes

    • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes for dilutions

    • Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID) for quantification.

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

experimental_workflow Experimental Workflow for this compound Solubility Determination prep Preparation of Supersaturated Solution equil Equilibration prep->equil Incubate at constant T with agitation phase_sep Phase Separation equil->phase_sep Allow excess to settle or centrifuge sampling Sampling and Dilution phase_sep->sampling Collect supernatant analysis Quantitative Analysis (e.g., GC-MS) sampling->analysis Prepare for analysis result Solubility Calculation analysis->result Determine concentration

Solubility Determination Workflow
Step-by-Step Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. An excess is visually confirmed by the presence of undissolved this compound as a separate phase or droplets.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. For lipophilic compounds, 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved this compound to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the excess solute.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a positive displacement pipette.

    • Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining undissolved microdroplets.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method, such as GC-MS or GC-FID, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Solubility Calculation:

    • Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Solubility Principles

The solubility of a substance is governed by the principle of "like dissolves like." As a nonpolar molecule, this compound is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents.

solubility_principle Solubility Principle: 'Like Dissolves Like' for this compound otne This compound (Nonpolar, Lipophilic) high_sol High Solubility otne->high_sol mod_sol Moderate to High Solubility otne->mod_sol low_sol Low to Moderate Solubility otne->low_sol nonpolar_solv Nonpolar Solvents (e.g., Hexane, Toluene) nonpolar_solv->high_sol polar_aprotic_solv Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) polar_aprotic_solv->mod_sol polar_protic_solv Polar Protic Solvents (e.g., Ethanol, Water) polar_protic_solv->low_sol

This compound Solubility Principle

Conclusion

References

An In-depth Technical Guide to the Application of 13C3-Labeled Isotopologues in Environmental Contaminant Tracing: A Focus on OTNE

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The robust assessment of the environmental fate and transport of emerging contaminants is a critical aspect of modern environmental science and risk assessment. Stable isotope labeling has emerged as a powerful tool, enabling precise tracking of contaminants through complex environmental matrices. This guide provides a comprehensive overview of the principles and methodologies for using triply carbon-13 labeled isotopologues (13C3) for tracing environmental contaminants, with a specific focus on the synthetic fragrance ingredient Octahydro-Tetramethyl-Naphthalenyl-Ethanone (OTNE). While the use of 13C3-labeled OTNE (Otne-13C3) is presented here as a model, the principles and methods described are broadly applicable to other emerging contaminants for which isotopically labeled standards are synthesized.

OTNE, commercially known as Iso E Super, is a widely used fragrance ingredient in a variety of consumer products, leading to its continuous release into the environment.[1][2][3] Its presence has been documented in wastewater, surface water, sewage sludge, and even household dust, making it a relevant target for environmental monitoring and fate studies.[2][4] The use of an isotopically labeled internal standard like this compound is invaluable for accurate quantification and for conducting detailed studies on its degradation, transformation, and transport pathways in the environment.

Physicochemical Properties and Environmental Presence of OTNE

Understanding the fundamental properties of the contaminant is the first step in designing effective tracing studies.

PropertyValueReference
Chemical Formula C16H26O
Molar Mass 234.38 g/mol
Appearance Colorless to pale yellow liquid
log Kow 5.65
Water Solubility Low (not specified in search results)
Vapor Pressure Low (not specified in search results)
Biodegradation Subject to biodegradation with a half-life of around 5 days in river water.

Table 1: Physicochemical Properties of OTNE. This table summarizes key properties of OTNE relevant to its environmental behavior.

Environmental MatrixConcentration RangeLocationReference
Wastewater Influent 3.25 - 21.5 µg/LInternational studies
Wastewater Effluent 0.02 - 17.8 µg/LInternational studies
Surface Water 29 - 180 ng/LInternational studies
House Dust up to 125,000 ng/gCanada
Breast Milk Detected in 34% of samples (below quantification limit)China

Table 2: Reported Environmental Concentrations of OTNE. This table provides a summary of the measured concentrations of OTNE in various environmental and biological samples, highlighting its widespread presence.

Experimental Protocols for this compound Tracing Studies

The following sections detail the methodologies for conducting environmental tracing studies using a 13C3-labeled internal standard. These protocols are adapted from established methods for other 13C-labeled contaminants, such as the herbicide simazine.

Synthesis of 13C3-Labeled OTNE (Hypothetical)
Sample Collection and Preparation

Accurate and reproducible sample preparation is crucial for reliable contaminant tracing. The specific protocol will vary depending on the matrix being analyzed.

  • Water Samples (Wastewater, Surface Water):

    • Collect 1-liter grab samples in amber glass bottles.

    • Add a preservative, such as sodium azide, to prevent microbial degradation.

    • Spike the sample with a known concentration of the this compound internal standard solution.

    • Perform solid-phase extraction (SPE) using a cartridge suitable for semi-volatile organic compounds (e.g., C18).

    • Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., ethyl acetate).

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Solid Samples (Sediment, Sludge, Soil):

    • Collect samples using appropriate coring or grab sampling devices.

    • Freeze-dry the samples to remove water.

    • Homogenize the dried sample by grinding and sieving.

    • Weigh a subsample (e.g., 5-10 g) into a centrifuge tube.

    • Spike the sample with the this compound internal standard.

    • Perform pressurized liquid extraction (PLE) or ultrasonic extraction with a suitable solvent (e.g., a mixture of acetone and hexane).

    • Centrifuge and collect the supernatant.

    • Clean up the extract using techniques such as gel permeation chromatography (GPC) or solid-phase extraction to remove interfering matrix components.

    • Concentrate the final extract to 1 mL.

Figure 1: General experimental workflow for environmental tracing of OTNE using this compound.

Instrumental Analysis

The choice of analytical instrumentation depends on the physicochemical properties of the analyte and the required sensitivity. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are suitable for the analysis of OTNE.

  • GC-MS/MS:

    • Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms).

    • Injection: Splitless injection of 1 µL of the final extract.

    • Oven Program: A temperature gradient program to ensure good separation of OTNE isomers and other compounds.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions would be monitored for both native OTNE and this compound. For this compound, the precursor ion will be 3 mass units higher than that of the native compound.

  • LC-MS/MS:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system with a C18 reversed-phase column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid to enhance ionization.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an appropriate ionization source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI).

    • MRM Transitions: As with GC-MS/MS, specific MRM transitions for both native OTNE and this compound would be established for quantification.

ParameterGC-MS/MSLC-MS/MS
Column DB-5ms (or equivalent)C18 reversed-phase
Injection Volume 1 µL5-10 µL
Ionization Electron Ionization (EI)ESI or APCI
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Typical Analytes Volatile and semi-volatile compoundsNon-volatile and polar compounds

Table 3: Comparison of GC-MS/MS and LC-MS/MS Parameters for OTNE Analysis. This table outlines the typical instrumental parameters for the two primary analytical techniques.

Data Analysis and Interpretation

Quantification

The concentration of native OTNE in a sample is calculated using the isotope dilution method. This involves comparing the peak area ratio of the native analyte to the 13C3-labeled internal standard in the sample to a calibration curve generated from standards with known concentrations of both native and labeled compounds. This method corrects for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

Fate and Transport Studies

By analyzing samples collected over time and/or from different locations, the data generated using this compound as a tracer can be used to:

  • Determine degradation rates: By monitoring the disappearance of OTNE in controlled laboratory microcosms or in field studies.

  • Identify transformation products: The presence of unknown peaks in the chromatogram that appear as OTNE degrades can be further investigated to identify transformation products.

  • Elucidate transport pathways: By analyzing the spatial distribution of OTNE in a watershed or groundwater system, its movement and partitioning between different environmental compartments (water, sediment, biota) can be determined.

signaling_pathway OTNE_Source Source of OTNE (e.g., WWTP effluent) OTNE_Water OTNE in Water OTNE_Source->OTNE_Water Dispersion OTNE_Sediment OTNE in Sediment OTNE_Water->OTNE_Sediment Sorption Degradation Degradation (Biotic/Abiotic) OTNE_Water->Degradation Bioaccumulation Bioaccumulation in Organisms OTNE_Water->Bioaccumulation OTNE_Sediment->OTNE_Water Desorption OTNE_Sediment->Degradation Transformation_Products Transformation Products Degradation->Transformation_Products

Figure 2: Conceptual diagram of the environmental fate pathways of OTNE.

The use of 13C3-labeled internal standards, exemplified here by the hypothetical this compound, provides a robust and highly accurate approach for tracing the environmental fate of emerging contaminants like OTNE. The detailed experimental protocols and analytical methods outlined in this guide offer a framework for researchers and scientists to conduct high-quality environmental monitoring and fate studies. The data generated from such studies are essential for developing a comprehensive understanding of the environmental risks posed by these ubiquitous compounds and for informing effective management and mitigation strategies. While this guide focuses on OTNE, the principles of isotope dilution mass spectrometry and the general workflows are readily adaptable to a wide range of other environmental contaminants.

References

Foundational Research on Otne-13C3 in Proteomics: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Foundational Research: A comprehensive review of scientific literature and public research databases reveals a notable absence of foundational research specifically detailing the use of O-t-butyl-L-threonine-13C3 (Otne-13C3) as a stable isotope label in proteomics. While the underlying principles of stable isotope labeling are well-established, the application of this particular compound in proteomics workflows is not documented in readily accessible scientific literature. O-tert-butyl-L-threonine is commercially available and is primarily utilized as a protected amino acid derivative in peptide synthesis.

This guide, therefore, cannot provide specific experimental data or established protocols for this compound in proteomics. Instead, it will present a theoretical framework for its potential application based on established methodologies for other stable isotope-labeled amino acids, such as those used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). The experimental protocols and visualizations provided are hypothetical and intended to serve as a guide for researchers considering the novel use of such a compound.

Theoretical Application in Quantitative Proteomics

The core principle behind using a 13C-labeled amino acid like this compound in proteomics would be to introduce a known mass shift into proteins or peptides, enabling their differentiation and quantification in mass spectrometry analysis. This is analogous to the well-established SILAC methodology where cells are cultured in media containing "heavy" or "light" forms of essential amino acids like lysine and arginine.

Hypothetical Experimental Workflow

A potential workflow for utilizing this compound would likely involve metabolic labeling, where one cell population is cultured in standard "light" medium and another in a "heavy" medium where standard threonine is replaced with this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis Light Control Cells ('Light') LightMedium Standard Medium Heavy Treated Cells ('Heavy') HeavyMedium Medium with this compound Combine Combine Cell Lysates Digest Protein Digestion (e.g., Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Hypothetical workflow for this compound metabolic labeling.

Potential Signaling Pathway Investigation

Stable isotope labeling is a powerful tool for studying changes in protein expression and post-translational modifications within signaling pathways. For instance, in a hypothetical study of a growth factor signaling pathway, this compound could be used to quantify changes in protein abundance upon stimulation.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Kinase1 Kinase Cascade 1 Adaptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene

Caption: Simplified growth factor signaling pathway.

Detailed Methodologies: A Theoretical Protocol

The following protocols are hypothetical and based on standard procedures for other labeled amino acids. Significant optimization would be required for the use of this compound.

Cell Culture and Metabolic Labeling
  • Cell Line Selection: Choose a cell line that is auxotrophic for threonine or can be adapted to grow in a threonine-deficient medium.

  • Media Preparation: Prepare two types of culture media: a "light" medium containing standard L-threonine and a "heavy" medium where L-threonine is completely replaced by this compound. Both media should be supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.

  • Cell Adaptation: Gradually adapt the cells to the heavy medium over several passages to ensure complete incorporation of the labeled amino acid.

  • Experiment: Grow the control cell population in the light medium and the experimental (e.g., drug-treated) population in the heavy medium. Aim for at least 5-6 cell doublings to achieve >95% incorporation of the heavy label.

Protein Extraction and Digestion
  • Cell Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein Quantification: Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).

  • Sample Pooling: Combine equal amounts of protein from the light and heavy lysates.

  • Protein Digestion: Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Acquisition: Acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation.

  • Peptide Identification and Quantification: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of the heavy and light labeled pairs. The software will calculate the ratio of the peak intensities for each peptide pair, which corresponds to the relative abundance of the protein between the two conditions.

Quantitative Data Summary (Hypothetical)

In a hypothetical experiment comparing a control and treated sample, the output would be a list of quantified proteins with their corresponding heavy/light ratios. This data would typically be presented in a table format.

Protein IDGene NameH/L Ratiop-valueRegulation
P12345KIN12.540.001Upregulated
Q67890PHOS20.450.005Downregulated
A1B2C3STRUCT41.020.950Unchanged
...............

Note: The H/L Ratio represents the fold change in protein abundance in the treated sample relative to the control. A ratio greater than 1 indicates upregulation, while a ratio less than 1 indicates downregulation.

Logical Relationship Diagram

The successful implementation of a novel labeled compound like this compound depends on a series of critical factors.

Logical_Relationship cluster_compound Compound Viability cluster_methodology Methodological Success cluster_outcome Research Outcome Bioavailability Bioavailability & Non-toxicity Incorporation Efficient Incorporation Bioavailability->Incorporation MS_Detection Mass Spectrometry Detection Incorporation->MS_Detection Quant_Accuracy Accurate Quantification MS_Detection->Quant_Accuracy Reliable_Data Reliable Biological Insights Quant_Accuracy->Reliable_Data

Caption: Key dependencies for successful application.

Methodological & Application

Application Note: Quantitative Analysis of OTNE (Octahydro-tetramethyl-naphthalenyl-ethanone) in Environmental Water Samples using LC-MS/MS with Otne-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and environmental monitoring professionals.

Introduction

OTNE (Octahydro-tetramethyl-naphthalenyl-ethanone) is a widely used synthetic fragrance ingredient found in a variety of consumer products, leading to its potential release into the environment. Accurate and sensitive quantification of OTNE in environmental matrices is crucial for assessing its environmental fate and potential ecological impact. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the determination of trace organic contaminants. The use of a stable isotope-labeled internal standard, such as Otne-13C3, is the gold standard for quantitative analysis by mass spectrometry.[1][2] This internal standard co-elutes with the analyte of interest and has nearly identical chemical and physical properties, allowing it to compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[1][2] Carbon-13 labeled standards are often preferred over deuterated ones to minimize the risk of isotopic interference.[3]

This application note provides a detailed protocol for the quantification of OTNE in environmental water samples using LC-MS/MS with this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) involves adding a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte (OTNE) and will therefore behave identically during sample extraction, cleanup, and chromatographic separation. Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios (m/z), any sample loss or variation in instrument response will affect both compounds equally. The concentration of the analyte is then determined by the ratio of the analyte's signal to the internal standard's signal, which remains constant despite variations in the analytical process.

Experimental Protocol

Materials and Reagents
  • OTNE analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Environmental water samples (e.g., river water, wastewater effluent)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve OTNE and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the OTNE primary stock solution in methanol:water (50:50, v/v) to create calibration standards at concentrations ranging from 0.1 to 100 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound in methanol.

Sample Preparation
  • Sample Collection: Collect water samples in clean glass bottles.

  • Fortification: To a 100 mL aliquot of each water sample, calibration standard, and quality control (QC) sample, add 10 µL of the 100 ng/mL this compound internal standard spiking solution.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

    • Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of water:methanol (90:10, v/v) to remove interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analytes with 5 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    Time (min) %A %B
    0.0 60 40
    1.0 60 40
    8.0 10 90
    10.0 10 90
    10.1 60 40

    | 12.0 | 60 | 40 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both OTNE and this compound. The exact m/z values should be optimized based on the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
OTNE[M+H]+Product 1Optimized
Product 2Optimized
This compound[M+H]+Product 1Optimized
Product 2Optimized
Data Analysis

Construct a calibration curve by plotting the peak area ratio of OTNE to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used. Determine the concentration of OTNE in the environmental water samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Calibration Curve for OTNE Quantification
Concentration (ng/mL)OTNE Peak AreaThis compound Peak AreaPeak Area Ratio (OTNE/Otne-13C3)
0.11,250115,0000.011
0.56,300114,5000.055
1.012,800115,2000.111
5.064,500114,8000.562
10.0130,000115,1001.129
50.0652,000114,9005.674
100.01,310,000115,30011.362
Linearity (r²) 0.9995
Table 2: Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL, n=5)Accuracy (%)Precision (%RSD)
Low0.30.2996.74.5
Medium7.57.8104.03.2
High75.073.598.02.8

Diagrams

G Figure 1: Experimental Workflow for OTNE Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 100 mL Water Sample Spike Spike with this compound Sample->Spike SPE Solid Phase Extraction (C18) Spike->SPE Elute Elute with Acetonitrile SPE->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (OTNE / this compound) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

References

Application Note: Quantitative Analysis of Enterolactone in Biological Samples Using (+/-)-Enterolactone-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enterolactone is a lignan derived from the metabolism of plant-based precursors by gut microbiota and is of significant interest in research related to hormone-dependent cancers and cardiovascular disease due to its structural similarity to endogenous estrogens.[1] Accurate and precise quantification of enterolactone in biological matrices is crucial for these studies. Isotope dilution mass spectrometry (ID-MS) is the gold standard for such quantitative analyses, offering high sensitivity and specificity.[1] This document provides detailed application notes and protocols for the use of (+/-)-Enterolactone-13C3 as a stable isotope-labeled internal standard in mass spectrometry-based quantification of enterolactone.[1]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled analogue of the analyte of interest to a sample. In this case, (+/-)-Enterolactone-13C3 serves as the internal standard.[1] The labeled internal standard is chemically identical to the endogenous analyte and therefore exhibits the same behavior during sample preparation, extraction, and chromatographic separation.[1] Because it can be distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the signal from the native analyte to that of the labeled internal standard is used for quantification. This method effectively corrects for variability during sample preparation and ionization.

Experimental Workflow

The general workflow for the quantification of total enterolactone in plasma using (+/-)-Enterolactone-13C3 as an internal standard is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with (+/-)-Enterolactone-13C3 plasma->spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) spike->hydrolysis extraction Liquid-Liquid or Solid Phase Extraction hydrolysis->extraction evaporate Evaporation & Reconstitution extraction->evaporate lcms LC-MS/MS Analysis evaporate->lcms data Data Processing lcms->data quant Quantification data->quant

A typical experimental workflow for enterolactone quantification.

Protocols

Preparation of Standard Solutions

a. Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (+/-)-Enterolactone and (+/-)-Enterolactone-13C3 in methanol to prepare individual primary stock solutions.

b. Working Standard Solutions: Prepare serial dilutions of the (+/-)-Enterolactone primary stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards.

c. Internal Standard Working Solution (1 µg/mL): Dilute the (+/-)-Enterolactone-13C3 primary stock solution in methanol.

Sample Preparation

This protocol is for the analysis of total enterolactone (free and conjugated forms) in human plasma.

a. Aliquoting and Spiking:

  • Thaw plasma samples on ice.

  • Aliquot 200 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL (+/-)-Enterolactone-13C3 internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.

b. Enzymatic Hydrolysis:

  • To deconjugate enterolactone glucuronides and sulfates, add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/sulfatase solution (from Helix pomatia).

  • Vortex the mixture and incubate at 37°C for 16 hours.

c. Extraction (Liquid-Liquid Extraction Example):

  • After incubation, add 5 mL of diethyl ether and vortex for 10 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 5 mL of diethyl ether.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

ParameterTypical Value
Column C18 reversed-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL

b. Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.

ParameterTypical Setting
Ionization Mode Negative Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)

c. MRM Transitions: The exact m/z values should be optimized for the specific instrument. In negative ion mode ESI-MS/MS, the precursor ion for (+/-)-Enterolactone-13C3 will be the deprotonated molecule [M-H]⁻ at m/z 300.1. A common transition for unlabeled enterolactone is from the precursor ion at m/z 297.1 to a product ion at m/z 253.1.

Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area ratio of unlabeled enterolactone to (+/-)-Enterolactone-13C3 against the concentration of the calibration standards.

  • A linear regression with a weighting factor of 1/x is typically used.

  • Determine the concentration of enterolactone in the plasma samples by interpolating their peak area ratios from the calibration curve.

Performance Characteristics

The following table summarizes the performance characteristics of an LC-MS/MS method utilizing (+/-)-Enterolactone-13C3 as an internal standard for the quantification of enterolactone in human plasma.

ParameterResult
Linear Range 0.5 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Note: This data is representative and should be generated for each specific assay.

Biological Context: Enterolactone and Signaling Pathways

Enterolactone has been shown to exert biological effects by modulating various signaling pathways. One such pathway is the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling cascade, which is crucial in the context of cancer cell proliferation.

signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK MAPK/ERK MEK->ERK ERK->Proliferation Enterolactone Enterolactone Enterolactone->IGF1R IGF1 IGF-1 IGF1->IGF1R

Enterolactone inhibits the IGF-1R signaling pathway.

Conclusion

(+/-)-Enterolactone-13C3 is an essential tool for the accurate and precise quantification of enterolactone in biological samples by mass spectrometry. Its use in LC-MS/MS methodologies provides high sensitivity and effectively corrects for analytical variability, making it an indispensable tool for researchers in various fields, including epidemiology and clinical diagnostics. The protocols outlined in this document provide a robust framework for the implementation of this internal standard in quantitative bioanalysis.

References

Revolutionizing Enterolactone Quantification: A Validated Analytical Method Using Otne-13C3 (Enterolactone-13C3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocol for a validated analytical method for the quantification of enterolactone in biological matrices, employing (+/-)-Enterolactone-13C3 as a stable isotope-labeled internal standard. This method, based on isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS), offers high sensitivity, specificity, and accuracy, making it the gold standard for pharmacokinetic studies, clinical research, and drug development applications.

Enterolactone, a mammalian lignan derived from the metabolism of plant-based precursors by gut microbiota, has garnered significant scientific interest for its potential roles in hormone-dependent cancers and cardiovascular diseases.[1][2] Accurate and precise quantification of enterolactone is paramount for elucidating its bioavailability, pharmacokinetic profile, and physiological effects.[1][3] The use of a stable isotope-labeled internal standard like (+/-)-Enterolactone-13C3 is crucial for correcting analytical variability during sample preparation and ionization, leading to reliable and reproducible results.[4]

Principle of Isotope Dilution Mass Spectrometry (ID-MS)

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of a stable isotope-labeled analog of the analyte of interest to a sample. In this method, (+/-)-Enterolactone-13C3 serves as the internal standard. Being chemically identical to the endogenous enterolactone, it exhibits the same behavior during sample extraction, purification, and chromatographic separation. However, due to its increased mass, it can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the labeled internal standard, precise and accurate quantification can be achieved, as this ratio remains constant even with sample loss during preparation.

G cluster_process Analytical Process cluster_data Data Analysis Analyte Endogenous Enterolactone Preparation Sample Preparation (Extraction, Cleanup) Analyte->Preparation IS Known Amount of (+/-)-Enterolactone-13C3 IS->Preparation LC LC Separation Preparation->LC MS MS Detection LC->MS Ratio Measure Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Quant Quantify Analyte Concentration Ratio->Quant

Principle of Isotope Dilution Mass Spectrometry.

Quantitative Method Performance

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of enterolactone using (+/-)-Enterolactone-13C3 as an internal standard.

Table 1: Method Validation Parameters

ParameterTypical Value
Linearity (Range)0.0061 - 12.5 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.55 nM
Lower Limit of Quantification (LLOQ)16 pM (Sulfate), 26 pM (Glucuronide), 86 pM (Free)
Precision (Relative Standard Deviation)
Within-run3 - 6%
Between-run10 - 14%
Accuracy (% Recovery)
80% Concentration98 - 102%
100% Concentration98 - 102%
120% Concentration98 - 102%

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Enterolactone297.1133.1
(+/-)-Enterolactone-13C3300.1136.1

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The values provided are for the [M-H]⁻ ion in negative electrospray ionization mode.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the quantification of total enterolactone in human plasma.

Materials and Reagents
  • (+/-)-Enterolactone standard

  • (+/-)-Enterolactone-13C3 (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Diethyl ether

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (optional, for additional cleanup)

Preparation of Standard and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (+/-)-Enterolactone and (+/-)-Enterolactone-13C3 in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the (+/-)-Enterolactone primary stock solution with a 50:50 (v/v) mixture of methanol and water. These will be used to construct the calibration curve.

  • Internal Standard Working Solution (1 µg/mL): Dilute the (+/-)-Enterolactone-13C3 primary stock solution in methanol.

Sample Preparation
  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 200 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL (+/-)-Enterolactone-13C3 internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.

  • Enzymatic Hydrolysis (for total enterolactone):

    • Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase solution.

    • Vortex the mixture and incubate at 37°C for 16 hours to deconjugate enterolactone glucuronides and sulfates.

  • Liquid-Liquid Extraction:

    • After incubation, add 3 mL of diethyl ether and vortex for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Transfer the organic (upper) layer to a new tube.

    • Repeat the extraction with an additional 3 mL of diethyl ether.

    • Combine the organic extracts.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

G cluster_prep Sample Preparation Workflow Start Start: Plasma Sample (200 µL) Spike Spike with (+/-)-Enterolactone-13C3 Start->Spike Hydrolysis Enzymatic Hydrolysis (37°C, 16h) Spike->Hydrolysis LLE Liquid-Liquid Extraction (Diethyl Ether) Hydrolysis->LLE Evap Evaporation (Nitrogen Stream) LLE->Evap Recon Reconstitution (Initial Mobile Phase) Evap->Recon Inject Inject into LC-MS/MS System Recon->Inject

Experimental Workflow for Enterolactone Quantification.
LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of enterolactone from matrix components (optimization required).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Analysis
  • Integrate the peak areas for the MRM transitions of both enterolactone and (+/-)-Enterolactone-13C3.

  • Calculate the peak area ratio of enterolactone to (+/-)-Enterolactone-13C3.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with a weighting factor of 1/x.

  • Determine the concentration of enterolactone in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of (+/-)-Enterolactone-13C3 as an internal standard in an isotope dilution LC-MS/MS method provides a robust, sensitive, and accurate approach for the quantification of enterolactone in biological matrices. This detailed protocol and the associated performance data offer a solid foundation for researchers, scientists, and drug development professionals to implement this validated analytical method in their studies, contributing to a deeper understanding of the role of enterolactone in health and disease.

References

Application Notes and Protocols for Otne-13C3 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Otne-13C3 for Calibration Curve Construction in Bioanalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of analytes in biological matrices is a cornerstone of drug development and clinical research. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods.[1][2][3][4][5] SIL-ISs, such as this compound, are forms of the analyte where one or more atoms have been replaced with their stable heavy isotopes (e.g., ¹³C). This near-identical chemical and physical nature to the analyte allows the SIL-IS to effectively compensate for variability during sample preparation, chromatography, and ionization in the mass spectrometer, leading to enhanced accuracy and precision. Regulatory bodies like the FDA and EMA strongly advocate for the use of SIL-ISs in bioanalytical method validation. This document provides detailed application notes and protocols for the use of this compound in the construction of calibration curves for the quantitative analysis of the hypothetical analyte "Otne" in biological matrices.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of a compound in a sample. It involves the addition of a known amount of an isotopically enriched form of the target analyte (the internal standard, e.g., this compound) to the sample. The SIL-IS acts as a tracer and experiences the same processing and analysis conditions as the endogenous analyte ("Otne"). By measuring the ratio of the signal from the native analyte to that of the SIL-IS using a mass spectrometer, the concentration of the analyte in the original sample can be precisely determined. This method effectively corrects for sample loss during preparation and for variations in instrument response.

G cluster_sample Biological Sample cluster_is Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte Analyte (Otne) Extraction Extraction Analyte->Extraction Analyte->Extraction Sample Loss IS Known amount of Stable Isotope-Labeled IS (this compound) IS->Extraction IS->Extraction Identical Loss Cleanup Clean-up Extraction->Cleanup LC LC Separation Cleanup->LC MS MS Detection LC->MS Ratio Measure Analyte/IS Ratio MS->Ratio MS->Ratio Signal Suppression/Enhancement Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Principle of Isotope Dilution Mass Spectrometry using a SIL-IS.

Experimental Protocols

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is critical for the construction of a reliable calibration curve.

Materials:

  • Otne reference standard

  • This compound internal standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Otne and this compound into separate volumetric flasks.

    • Dissolve the compounds in a minimal amount of methanol and then dilute to the final volume with methanol to achieve a concentration of 1 mg/mL.

    • Store the stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Otne primary stock solution in a 50:50 (v/v) mixture of methanol and water to create a series of working standard solutions for the calibration curve. The concentration range should be selected to cover the expected concentrations of the analyte in the study samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with the same 50:50 methanol:water mixture to a final concentration that will yield a consistent and appropriate response in the LC-MS/MS system.

Calibration Curve and Quality Control Sample Preparation

Materials:

  • Blank biological matrix (e.g., human plasma) from at least 6 different sources to assess matrix effects.

  • Otne working standard solutions

  • This compound internal standard working solution

  • Polypropylene tubes

Protocol:

  • Calibration Standards:

    • Aliquot a fixed volume of the blank biological matrix (e.g., 90 µL) into a series of polypropylene tubes.

    • Spike a small volume (e.g., 10 µL) of each Otne working standard solution into the corresponding matrix aliquots to create a calibration curve with at least 6-8 non-zero concentration levels.

    • The final concentrations should be chosen to define the intended range of the assay.

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared by spiking the blank biological matrix with Otne from a separate stock solution than that used for the calibration standards.

Sample Preparation (Protein Precipitation Example)

Protocol:

  • Internal Standard Addition:

    • To each calibration standard, QC sample, and unknown study sample (e.g., 100 µL), add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.

    • Vortex each tube briefly to ensure thorough mixing. Adding the internal standard as early as possible in the workflow is crucial to account for variability in subsequent steps.

  • Protein Precipitation:

    • Add a precipitating agent, such as acetonitrile or methanol (typically 3-4 times the sample volume), to each tube.

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for LC-MS/MS analysis.

  • Evaporation and Reconstitution (Optional):

    • If necessary, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase sensitivity.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

Typical LC-MS/MS Parameters (to be optimized for the specific analyte):

ParameterExample Value
LC Column C18 reversed-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive or Negative
MRM Transitions Otne: [M+H]⁺ → fragment ionthis compound: [M+3+H]⁺ → fragment ion

Data Acquisition and Processing:

  • Acquire data using Multiple Reaction Monitoring (MRM) mode for both the analyte (Otne) and the internal standard (this compound).

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample.

Calibration Curve Construction and Data Evaluation

Protocol:

  • Construct the Calibration Curve:

    • Plot the peak area ratio against the nominal concentration of the Otne calibration standards.

    • Perform a linear regression analysis, typically with a weighting factor (e.g., 1/x or 1/x²) to account for heteroscedasticity.

  • Evaluate the Calibration Curve:

    • The correlation coefficient (r) or coefficient of determination (r²) should be close to 1 (typically >0.99).

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification - LLOQ).

  • Quantify Unknown Samples:

    • Use the regression equation from the calibration curve to calculate the concentration of Otne in the unknown samples based on their measured peak area ratios.

Data Presentation

Table 1: Example Calibration Curve Data

Nominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area RatioBack-Calculated Conc. (ng/mL)Accuracy (%)
11,520150,0000.01011.05105.0
57,650152,0000.05034.9899.6
1015,300151,0000.101310.02100.2
5075,800149,0000.508750.15100.3
100151,000150,0001.006799.8099.8
500755,000151,0005.0000502.5100.5
10001,520,000150,00010.1333995.099.5

Table 2: Example Quality Control Sample Data

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low32.9598.34.5
Medium8081.2101.53.2
High800790.598.82.8

Workflow and Signaling Pathway Diagrams

G cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis & Quantification Stock Prepare Otne & this compound Stock Solutions Working Prepare Calibration & IS Working Solutions Stock->Working Spike Spike Matrix with Calibration Standards Working->Spike Add_IS Add this compound IS to all Samples Spike->Add_IS Extract Protein Precipitation & Centrifugation Add_IS->Extract Transfer Transfer Supernatant Extract->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Ratio Calculate Peak Area Ratio LCMS->Ratio Curve Construct Calibration Curve Ratio->Curve Quantify Quantify Unknown Samples Curve->Quantify

Caption: Experimental workflow for bioanalysis using this compound.

References

Application of ¹³C-Labeled Ochratoxin A in Food Safety and Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi. It is a common contaminant in a variety of food commodities, including cereals, coffee, wine, and spices.[1][2] Due to its potential carcinogenic, nephrotoxic, and immunotoxic effects in humans, regulatory limits for OTA in food have been established worldwide.[3][4][5] Accurate and reliable quantification of OTA is therefore crucial for ensuring food safety and compliance with these regulations.

Stable isotope dilution analysis (SIDA) using isotopically labeled internal standards is the gold standard for quantitative analysis by mass spectrometry. This approach involves the addition of a known amount of an isotopically labeled analogue of the analyte to the sample at the beginning of the analytical procedure. The labeled standard behaves identically to the native analyte during sample preparation and analysis, thus compensating for matrix effects and variations in extraction recovery. For Ochratoxin A, a uniformly ¹³C-labeled internal standard (e.g., U-[¹³C₂₀]-Ochratoxin A) is commercially available and widely used for accurate quantification in complex food matrices.

This document provides detailed application notes and protocols for the use of ¹³C-labeled Ochratoxin A in the analysis of food samples for OTA residues.

Quantitative Data

The use of ¹³C-labeled OTA as an internal standard in LC-MS/MS methods allows for high accuracy and precision. The following tables summarize typical performance data for the analysis of OTA in various food matrices.

Table 1: Method Performance for Ochratoxin A Analysis using ¹³C-Labeled Internal Standard

Food MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Cereals0.1 - 0.30.3 - 1.489.6 - 99.6< 15
Coffee0.10.1 - 0.395.4 - 97.3≤ 8.81
Wine & Beer0.20.2 - 1.090.7 - 99.4< 10
Spices-0.182.0 - 112.5≤ 8.81
Animal Feed--79 - 825.6 - 6.4 (reproducibility)
Traditional Chinese Medicines-0.03 - 0.19 ng/mL86.3 - 114.2≤ 13.1

Experimental Protocols

General Experimental Workflow for OTA Analysis

The following diagram illustrates the typical workflow for the analysis of Ochratoxin A in food samples using a ¹³C-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Processing Sample Food Sample Homogenization Spiking Spiking with ¹³C-OTA Internal Standard Sample->Spiking Add known amount Extraction Solvent Extraction Spiking->Extraction e.g., ACN/Water Cleanup Immunoaffinity Column (IAC) or SPE Cleanup Extraction->Cleanup Concentrate & Purify LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Inject extract Quantification Quantification using Isotope Dilution LC_MSMS->Quantification Measure peak area ratios Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis Calculate concentration ota_toxicity_pathway cluster_ota Ochratoxin A (OTA) cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways OTA Ochratoxin A Protein_Synthesis Inhibition of Protein Synthesis OTA->Protein_Synthesis Oxidative_Stress Induction of Oxidative Stress (ROS) OTA->Oxidative_Stress Caspases Caspase Activation OTA->Caspases DNA_Damage DNA Adducts & Damage Oxidative_Stress->DNA_Damage MAPK MAPK Pathway (p38, JNK, ERK) Oxidative_Stress->MAPK Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis MAPK->Apoptosis Caspases->Apoptosis

References

Application Notes and Protocols for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Otne-13C3: Initial searches for the application of "this compound" in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) did not yield specific protocols or established use cases. The available information suggests that this compound is a 13C labeled 2-methoxy-4-propylphenol, which is not an amino acid and therefore not suitable for the metabolic labeling of proteins in the standard SILAC workflow. The following application notes and protocols are based on the established and widely used SILAC methodology, which primarily utilizes stable isotope-labeled amino acids such as arginine and lysine.

Application Notes

Principle of SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1][2] The core principle of SILAC involves the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of cultured cells.[3][4] In a typical experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural, most abundant isotope of an amino acid (e.g., ¹²C-arginine), while the other is grown in "heavy" medium containing a stable, heavier isotope of the same amino acid (e.g., ¹³C-arginine).[3]

After a sufficient number of cell divisions (typically at least five), the amino acid is fully incorporated into the cellular proteins. The "heavy" and "light" cell populations can then be subjected to different experimental conditions. Subsequently, the cell populations are combined, and the proteins are extracted and digested, usually with trypsin. The resulting peptides are then analyzed by mass spectrometry (MS). Since the heavy and light peptides are chemically identical, they co-elute during liquid chromatography and are detected simultaneously by the mass spectrometer as a pair of peaks with a characteristic mass difference. The ratio of the intensities of these peaks accurately reflects the relative abundance of the protein in the two cell populations.

Advantages of SILAC

SILAC offers several advantages over other quantitative proteomics techniques:

  • High Accuracy and Precision: By combining the samples at the very beginning of the experimental workflow, SILAC minimizes quantitative errors that can be introduced during sample preparation.

  • In Vivo Labeling: The labeling occurs metabolically within living cells, which is a non-invasive process that does not affect cell morphology or growth rates. This ensures that the labeling process itself does not introduce artifacts.

  • Robustness and Reproducibility: SILAC is a robust method that provides highly reproducible and accurate quantification of relative protein abundance.

  • Multiplexing Capabilities: With the availability of different isotopes for amino acids like arginine and lysine, SILAC experiments can be designed to compare up to five different cellular states simultaneously (5-plex SILAC).

Applications in Research and Drug Development

SILAC is a versatile technique with a broad range of applications in biological research and drug development, including:

  • Expression Proteomics: Identifying and quantifying changes in protein expression between different cellular states, such as healthy versus diseased cells or treated versus untreated cells.

  • Analysis of Post-Translational Modifications (PTMs): SILAC can be used to study the dynamics of PTMs like phosphorylation, ubiquitination, and methylation.

  • Protein-Protein Interaction Studies: Distinguishing specific interaction partners from non-specific background proteins in affinity purification experiments.

  • Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation.

  • Cellular Signaling Pathway Analysis: Quantifying changes in the abundance and phosphorylation status of proteins within signaling cascades, for example, in response to drug treatment.

Experimental Protocols

This section provides a detailed protocol for a standard 2-plex SILAC experiment using ¹³C₆-L-Lysine and ¹³C₆,¹⁵N₄-L-Arginine.

Phase 1: Adaptation and Labeling
  • Preparation of SILAC Media:

    • Prepare "light" and "heavy" SILAC media using amino acid-deficient media (e.g., DMEM or RPMI-1640).

    • Light Medium: Supplement the deficient medium with normal ("light") L-Lysine and L-Arginine to their normal physiological concentrations.

    • Heavy Medium: Supplement the deficient medium with stable isotope-labeled "heavy" L-Lysine (e.g., ¹³C₆-L-Lysine) and "heavy" L-Arginine (e.g., ¹³C₆,¹⁵N₄-L-Arginine) to the same final concentrations as the light amino acids.

    • Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.

  • Cell Culture and Adaptation:

    • Culture two separate populations of the chosen cell line, one in the "light" medium and the other in the "heavy" medium.

    • Allow the cells to grow for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids (>97%).

    • Monitor cell growth and morphology to ensure that the heavy amino acids do not have any adverse effects.

  • Verification of Labeling Efficiency:

    • After the adaptation phase, harvest a small aliquot of cells from the "heavy" population.

    • Extract the proteins, digest them with trypsin, and analyze the peptides by mass spectrometry.

    • Confirm that the incorporation of the heavy amino acids is nearly complete by checking for the absence of "light" peptides.

Phase 2: Experimental Treatment and Sample Preparation
  • Experimental Treatment:

    • Once complete labeling is confirmed, subject the two cell populations to the desired experimental conditions (e.g., drug treatment vs. vehicle control).

  • Cell Harvesting and Lysis:

    • After the treatment, harvest the "light" and "heavy" cell populations separately.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the lysates from both cell populations using a standard protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" lysates. This is a critical step to ensure accurate relative quantification.

Phase 3: Protein Digestion and Mass Spectrometry
  • Protein Digestion:

    • The combined protein mixture can be processed in one of two ways:

      • In-gel digestion: Separate the proteins by 1D SDS-PAGE, excise the gel bands, and perform in-gel digestion with trypsin.

      • In-solution digestion: Digest the proteins directly in the solution using trypsin.

    • Trypsin is the most commonly used protease as it cleaves C-terminal to lysine and arginine residues, ensuring that most resulting peptides will contain a label.

  • Peptide Cleanup and Fractionation:

    • After digestion, desalt the resulting peptide mixture using a C18 StageTip or a similar method to remove contaminants.

    • For complex proteomes, the peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity and increase the number of identified proteins.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • The mass spectrometer will acquire MS1 spectra to detect the "light" and "heavy" peptide pairs and MS2 spectra for peptide sequencing and identification.

Phase 4: Data Analysis
  • Protein Identification and Quantification:

    • Process the raw MS data using specialized software such as MaxQuant.

    • The software will identify the peptides from the MS2 spectra and quantify the relative abundance of proteins by calculating the ratio of the intensities of the "heavy" and "light" peptide pairs in the MS1 spectra.

  • Data Interpretation:

    • The output will be a list of identified proteins with their corresponding heavy-to-light (H/L) ratios.

    • A ratio of 1 indicates no change in protein abundance, a ratio greater than 1 indicates upregulation in the "heavy" labeled sample, and a ratio less than 1 indicates downregulation.

    • Perform statistical analysis to determine the significance of the observed changes in protein expression.

Data Presentation

Quantitative data from a SILAC experiment is typically summarized in tables to facilitate easy comparison and interpretation.

Table 1: Example of Protein Quantification Data from a SILAC Experiment

Protein IDGene NameProtein DescriptionH/L Ratiop-valueRegulation
P00533EGFREpidermal growth factor receptor0.450.001Down
P27361GRB2Growth factor receptor-bound protein 20.980.85No Change
P62993MAP2K1Mitogen-activated protein kinase kinase 12.150.005Up
Q02750STAT3Signal transducer and activator of transcription 31.050.75No Change
P42336JAK1Janus kinase 10.890.42No Change

Table 2: Example of Phosphopeptide Quantification Data

ProteinPhosphositeH/L Ratiop-valueRegulation
EGFRY10920.21< 0.001Down
SHC1Y2390.330.002Down
GAB1Y6270.510.01Down
ERBB2Y12481.890.008Up
STAT3Y7052.54< 0.001Up

Mandatory Visualizations

SILAC Experimental Workflow

SILAC_Workflow cluster_labeling Phase 1: Labeling cluster_experiment Phase 2: Experiment cluster_processing Phase 3: Processing cluster_analysis Phase 4: Analysis light_cells Cell Population 1 ('Light' Medium) treatment_light Control Condition light_cells->treatment_light heavy_cells Cell Population 2 ('Heavy' Medium) treatment_heavy Experimental Condition heavy_cells->treatment_heavy mix_lysates Combine Lysates (1:1) treatment_light->mix_lysates treatment_heavy->mix_lysates digestion Protein Digestion (Trypsin) mix_lysates->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Protein ID & Quant) lcms->data_analysis results Quantitative Proteomics Results data_analysis->results

Caption: A schematic overview of the SILAC experimental workflow.

EGFR Signaling Pathway Analysis using SILAC

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Phosphorylation & Recruitment SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylation Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: A simplified diagram of the EGFR signaling pathway.

References

Application Notes and Protocols for ¹³C-Labeled Tracers in Fluxomics and Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on "Otne-13C3": Initial searches for "this compound" indicate that this is a ¹³C-labeled version of a synthetic fragrance ingredient, also known as ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-. Currently, there is no scientific literature available that describes the use of this compound in the fields of fluxomics or metabolic pathway analysis. The following application notes and protocols are therefore provided as a comprehensive guide to the principles and practices of using established ¹³C-labeled tracers, such as [U-¹³C]-glucose, for metabolic flux analysis.

Introduction to ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2][3][4][5] By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), into a biological system, researchers can trace the path of the labeled carbon atoms as they are incorporated into various downstream metabolites. This allows for the elucidation of active metabolic pathways and the quantification of the contributions of different pathways to cellular metabolism. ¹³C-MFA is a cornerstone of systems biology and is widely applied in metabolic engineering, biotechnology, and the study of diseases such as cancer.

The general workflow of a ¹³C-MFA experiment involves several key stages: experimental design, isotopic labeling, sample processing, analytical measurement of isotope incorporation, and computational flux estimation.

Experimental Design

A successful ¹³C-MFA study begins with a robust experimental design. Key considerations include the choice of the ¹³C-labeled tracer, the duration of the labeling experiment, and the analytical methods to be used.

Tracer Selection: The choice of the ¹³C-labeled substrate is critical and depends on the specific metabolic pathways of interest. For studying central carbon metabolism, uniformly labeled glucose ([U-¹³C]-glucose) is a common choice. Other tracers, such as specifically labeled glucose (e.g., [1,2-¹³C₂]-glucose) or other labeled nutrients like glutamine, can provide more detailed information about specific pathways. Parallel labeling experiments, where cells are grown in the presence of different ¹³C tracers, can significantly enhance the precision of flux estimations.

Labeling Duration: The duration of labeling should be sufficient to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant over time. The time to reach this state varies depending on the cell type and growth rate. Preliminary time-course experiments are recommended to determine the optimal labeling time.

Experimental Protocols

Cell Culture and Isotopic Labeling

This protocol is a general guideline for adherent mammalian cells.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and allow them to attach and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking the carbon source to be labeled) with the desired ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) at the same concentration as the unlabeled substrate in the standard growth medium.

  • Labeling Initiation: Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions for the predetermined duration to achieve isotopic steady state.

Metabolite Quenching and Extraction

Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample processing.

  • Quenching: Quickly aspirate the labeling medium. Wash the cells once with ice-cold PBS. Immediately add a pre-chilled quenching/extraction solution, typically 80% methanol, to the culture vessel.

  • Cell Lysis and Harvesting: Place the culture vessel on dry ice for 10 minutes to ensure complete quenching and cell lysis. Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction: To ensure complete extraction, perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Sample Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube. The samples can be stored at -80°C until analysis.

Analysis of ¹³C-Labeling by Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for measuring the incorporation of ¹³C into metabolites.

GC-MS Protocol for Amino Acids:

  • Protein Hydrolysis: For analysis of proteinogenic amino acids, the cell pellet remaining after metabolite extraction can be hydrolyzed (e.g., using 6 M HCl at 100°C for 24 hours).

  • Derivatization: The hydrolyzed amino acids are dried and then derivatized to make them volatile for GC analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The different amino acids are separated by the GC column and then ionized and detected by the mass spectrometer. The mass spectra reveal the mass isotopomer distributions for each amino acid, indicating the extent of ¹³C incorporation.

LC-MS/MS Protocol for Central Carbon Metabolites:

  • Sample Preparation: The metabolite extract is typically dried under nitrogen and reconstituted in a suitable solvent for LC-MS analysis.

  • Chromatographic Separation: Metabolites are separated using a liquid chromatography system. Hydrophilic interaction liquid chromatography (HILIC) is often used for polar central carbon metabolites.

  • MS/MS Detection: The separated metabolites are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer (MS/MS). The instrument measures the mass-to-charge ratio (m/z) of the parent ions and their fragments, allowing for the quantification of different isotopologues of each metabolite.

Data Presentation

The quantitative data from a ¹³C-MFA experiment consists of the mass isotopomer distributions (MIDs) of key metabolites. This data is typically presented in tables.

Table 1: Mass Isotopomer Distribution of Key Metabolites after Labeling with [U-¹³C]-Glucose

Metabolite M+0 (%) M+1 (%) M+2 (%) M+3 (%) M+4 (%) M+5 (%) M+6 (%)
Pyruvate 25.4 3.1 5.5 66.0 - - -
Lactate 24.9 3.5 5.8 65.8 - - -
Citrate 10.2 2.5 45.3 4.1 30.1 5.9 1.9
α-Ketoglutarate 12.5 3.0 48.9 5.5 28.6 1.5 -
Malate 15.8 4.2 50.1 6.3 23.6 - -

Note: Data is for illustrative purposes only and does not represent actual experimental results. M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Visualization of Pathways and Workflows

Metabolic Pathway Diagram

The following diagram illustrates the flow of ¹³C atoms from [U-¹³C]-glucose through glycolysis and the TCA cycle.

Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose-6P Glucose-6P Fructose-6P Fructose-6P Glucose-6P->Fructose-6P Fructose-1,6BP Fructose-1,6BP Fructose-6P->Fructose-1,6BP DHAP DHAP Fructose-1,6BP->DHAP GAP GAP Fructose-1,6BP->GAP DHAP->GAP Pyruvate Pyruvate GAP->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate a-Ketoglutarate a-Ketoglutarate Isocitrate->a-Ketoglutarate Succinyl-CoA Succinyl-CoA a-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Central carbon metabolism showing glycolysis and the TCA cycle.

Experimental Workflow Diagram

The following diagram outlines the major steps in a ¹³C-MFA experiment.

MFA_Workflow Cell_Culture 1. Cell Culture Isotope_Labeling 2. Isotopic Labeling with 13C-Tracer Cell_Culture->Isotope_Labeling Quenching 3. Rapid Quenching Isotope_Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. LC-MS or GC-MS Analysis Extraction->Analysis Data_Processing 6. Data Processing (MID Calculation) Analysis->Data_Processing Flux_Calculation 7. Computational Flux Estimation Data_Processing->Flux_Calculation Interpretation 8. Biological Interpretation Flux_Calculation->Interpretation

Caption: A typical workflow for a ¹³C-Metabolic Flux Analysis experiment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Signal-to-Noise Ratio for Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Otne-13C3": The specific compound "this compound" is not readily identifiable in scientific literature. The following guidance is broadly applicable to improving the signal-to-noise (S/N) ratio for carbon-13 labeled internal standards in mass spectrometry, with examples provided for similar molecules where data is available. Researchers should adapt these principles to their specific analyte of interest.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my 13C-labeled internal standard weak or absent, even when my unlabeled analyte shows a strong signal?

A2: This common issue can stem from several factors. First, verify the concentration and integrity of your internal standard solution, as degradation or improper dilution will lead to a low signal.[1] Second, ensure the mass spectrometer is correctly calibrated and the Multiple Reaction Monitoring (MRM) transitions for the labeled compound are accurately set in your acquisition method.[1]

Q2: What is the most common cause of low signal intensity for isotope-labeled standards?

A2: Ion suppression is a primary culprit for low signal intensity.[2] This occurs when co-eluting components from the sample matrix interfere with the ionization of your target analyte in the mass spectrometer's ion source.[2]

Q3: How can I reduce high background noise in my mass spectra?

A3: High background noise can obscure your analyte's signal. To mitigate this, use high-purity, LC-MS grade solvents and reagents to minimize contaminants.[3] If the background remains high, consider contamination in your LC system or ion source, which may require thorough cleaning. Additionally, complex sample matrices can introduce numerous background ions; improving your sample clean-up procedure is often necessary.

Q4: What ionization technique is typically recommended for analytes similar to this compound?

A4: For phenolic compounds, which may be structurally related to "Otne," Electrospray Ionization (ESI) in the negative ion mode is frequently recommended. This is because the hydroxyl groups are readily deprotonated, leading to a strong and sensitive signal for the [M-H]⁻ ion. Atmospheric Pressure Chemical Ionization (APCI) in negative mode can also be effective, especially if you encounter ion suppression issues with ESI.

Troubleshooting Guides

Issue 1: Weak or No Signal from the Labeled Standard

This guide will help you diagnose the root cause of a poor signal from your 13C-labeled internal standard.

cluster_start Start: Weak/No Signal cluster_verification Initial Checks cluster_optimization Optimization Steps cluster_advanced Advanced Troubleshooting cluster_resolution Resolution start Weak or No Signal for this compound check_concentration Verify IS Concentration & Integrity start->check_concentration check_ms_settings Confirm MS Method Settings (MRM, etc.) check_concentration->check_ms_settings If concentration is correct resolution Signal Improved check_concentration->resolution optimize_source Optimize Ion Source Parameters check_ms_settings->optimize_source If settings are correct check_ms_settings->resolution optimize_mobile_phase Adjust Mobile Phase Composition optimize_source->optimize_mobile_phase If signal is still weak optimize_source->resolution improve_cleanup Enhance Sample Preparation/Cleanup optimize_mobile_phase->improve_cleanup If signal is still weak optimize_mobile_phase->resolution check_contamination Inspect for System Contamination improve_cleanup->check_contamination If suppression persists improve_cleanup->resolution check_contamination->resolution

Caption: Troubleshooting workflow for a weak or absent internal standard signal.

Potential Causes & Solutions:

  • Incorrect Concentration or Degradation:

    • Troubleshooting Step: Prepare a fresh dilution of your this compound standard and re-analyze. Ensure proper storage conditions (e.g., -80°C) and minimize freeze-thaw cycles.

    • Expected Outcome: A stronger signal from the freshly prepared, non-degraded sample.

  • Suboptimal Ion Source Settings:

    • Troubleshooting Step: Infuse a standard solution of the analyte and systematically adjust ion source parameters such as spray voltage, gas flows, and temperature.

    • Expected Outcome: A significant increase in the analyte's absolute signal intensity.

  • Poor Ionization Efficiency:

    • Troubleshooting Step: Evaluate your mobile phase composition. For negative ion mode, ensure the presence of a suitable additive like 0.1% formic acid or acetic acid to promote deprotonation.

    • Expected Outcome: Enhanced signal intensity due to improved formation of the desired precursor ion.

  • Ion Suppression from Sample Matrix:

    • Troubleshooting Step: Improve your sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.

    • Expected Outcome: Reduced background noise and a more pronounced analyte signal.

Issue 2: High Background Noise

High background noise can significantly impact your S/N ratio, making it difficult to detect low-concentration analytes.

Potential Causes & Solutions:

  • Contaminated Solvents or Reagents:

    • Troubleshooting Step: Use only high-purity, LC-MS grade solvents and freshly prepared mobile phases.

    • Expected Outcome: A more stable and lower-intensity baseline noise.

  • LC System Contamination:

    • Troubleshooting Step: Flush the entire LC system, including solvent lines, pump, and autosampler, with a strong solvent solution (e.g., a mix of isopropanol, acetonitrile, and water).

    • Expected Outcome: Reduction in baseline noise and removal of ghost peaks.

  • Mass Spectrometer Contamination:

    • Troubleshooting Step: Perform routine cleaning and maintenance of the ion source and optics as recommended by the instrument manufacturer. A system "steam clean" overnight can also be effective.

    • Expected Outcome: Restoration of expected signal intensity and a cleaner baseline after cleaning.

Quantitative Data Summary

The following tables provide starting points for method optimization. The optimal values will be specific to your instrument and analyte.

Table 1: Typical ESI Source Parameters (Negative Ion Mode)

ParameterStarting ValueOptimization Range
Capillary Voltage-2.5 kV-2.0 to -4.5 kV
Cone/Declustering Potential30 V20 to 60 V
Nebulizer Gas Pressure35 psi30 to 50 psi
Drying Gas Temperature350 °C300 to 400 °C
Drying Gas Flow Rate10 L/min8 to 12 L/min
(Note: These are example values and should be optimized for your specific instrument and compound.)

Table 2: Recommended Mobile Phase Additives (Negative ESI Mode)

AdditiveTypical ConcentrationPurpose
Formic Acid0.1%Promotes deprotonation for [M-H]⁻ ion formation.
Acetic Acid0.1%Similar to formic acid, can improve ionization efficiency.
Ammonium Formate5 mMCan improve peak shape and ionization.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general workflow for cleaning up plasma samples to reduce matrix effects.

cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_final Final Steps prep_sample 1. Thaw Plasma & Spike with IS condition 2. Condition Cartridge prep_sample->condition equilibrate 3. Equilibrate Cartridge condition->equilibrate load 4. Load Sample equilibrate->load wash 5. Wash Cartridge load->wash elute 6. Elute Analyte wash->elute evaporate 7. Evaporate Eluate elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analyze 9. Analyze via LC-MS reconstitute->analyze

Caption: A general workflow for solid-phase extraction (SPE) of plasma samples.

Methodology:

  • Sample Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add your this compound internal standard solution.

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing methanol through it.

  • Cartridge Equilibration: Equilibrate the cartridge by passing water or an appropriate buffer through it.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove unbound, interfering compounds.

  • Elution: Elute your analyte and internal standard from the cartridge using an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in your initial mobile phase, vortex, and centrifuge.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Optimization of Collision Energy (CE)

This protocol describes how to determine the optimal collision energy for a specific MRM transition.

Methodology:

  • Prepare a Standard Solution: Prepare a solution of your analyte at a concentration that provides a stable and strong signal.

  • Infuse the Standard: Set up an infusion experiment to introduce the standard solution directly into the mass spectrometer at a constant flow rate.

  • Select Ions: In your MS method, select the precursor ion in the first quadrupole (Q1) and the desired product ion in the third quadrupole (Q3).

  • Ramp Collision Energy: Create a method that ramps the collision energy across a relevant range (e.g., 5 to 50 eV) while monitoring the intensity of the product ion.

  • Acquire Data: Acquire data for a sufficient duration at each energy step to obtain a stable signal.

  • Plot and Determine Optimum: Plot the product ion intensity against the collision energy. The optimal collision energy is the value that produces the maximum product ion intensity.

References

Protocol optimization for Otne-13C3 to avoid isotopic interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols for the use of 13C-labeled compounds, such as Analyte-13C3, and to troubleshoot issues related to isotopic interference in mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using 13C-labeled internal standards and provides actionable solutions.

Issue 1: High Background Signal or Unexpected Isotopologue Distribution in Unlabeled Control Samples

  • Symptoms:

    • Significant M+1, M+2, or higher peaks are observed in the mass spectrum of unlabeled biological controls.[1]

    • Difficulty in distinguishing low-level 13C incorporation from natural isotopic abundance.[1]

Possible Causes Solutions
Natural Isotopic Abundance All molecules containing elements like carbon, hydrogen, nitrogen, and oxygen have naturally occurring heavy isotopes, which is a common cause of background signals.[1][2] It is crucial to mathematically correct for this natural abundance.[1]
Contamination of Media or Reagents Commercially available reagents and media may contain trace amounts of 13C. Action: Analyze all reagents and media independently to check for 13C contamination. Use high-purity solvents and reagents where possible.
Carryover in Analytical Instruments Residual labeled material from a previous injection can contaminate a subsequent run. Action: Implement a rigorous wash protocol for the autosampler and LC system between sample injections. Run blank injections to ensure the system is clean before analyzing sensitive samples.

Issue 2: Non-Linearity and Positive Bias in Calibration Curve at Low Concentrations

  • Symptoms:

    • The calibration curve for the analyte shows a positive bias and is non-linear, particularly at the lower concentration levels.

Possible Causes Solutions
Isotopic Contribution from Analyte to Internal Standard The M+3 peak of the unlabeled analyte, due to natural isotopic abundance, may contribute to the signal of the Analyte-13C3 internal standard. This becomes more pronounced at high analyte-to-internal standard concentration ratios. Action: Use a non-linear calibration function that corrects for this isotopic interference. Alternatively, use an internal standard with a higher mass difference (e.g., >3-4 Da) from the analyte.
Impurity in the Internal Standard The Analyte-13C3 internal standard may contain a small amount of the unlabeled analyte (d0 impurity). Action: Acquire a new, high-purity lot of the internal standard with a certificate of analysis specifying isotopic distribution. If a new lot is not available, characterize the level of d0 impurity in the current lot by analyzing it without the native analyte.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using Analyte-13C3 as an internal standard?

A1: Isotopic interference occurs when the mass spectral signal of the unlabeled analyte overlaps with the signal of its 13C-labeled internal standard (Analyte-13C3). This can happen due to the natural isotopic abundance of elements like 13C in the analyte molecule, causing its isotopic peaks (M+1, M+2, etc.) to extend into the mass range of the labeled standard.

Q2: What are the common types of isotopic interference in mass spectrometry?

A2: The three primary types of spectroscopic interferences are:

  • Isobaric Interference: Occurs when isotopes of different elements have the same mass number (e.g., ⁵⁸Fe and ⁵⁸Ni).

  • Polyatomic (or Molecular) Interference: Arises from the formation of molecular ions in the plasma or ion source that have the same nominal mass as the analyte ion (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺).

  • Doubly-Charged Ion Interference: Some elements can form doubly-charged ions (M²⁺), which appear at half their actual mass (m/2) in the mass spectrum (e.g., ¹³⁶Ba²⁺ interfering with ⁶⁸Zn⁺).

Q3: How can I minimize in-source fragmentation of my labeled standard?

A3: In-source fragmentation can occur when the labeled internal standard loses some of its isotopic labels in the ion source of the mass spectrometer. To minimize this, you can:

  • Optimize ion source parameters, such as source temperature and voltages. Using a gentler ionization method can also be beneficial.

  • Ensure that the isotopic labels are placed on a stable part of the molecule that is less prone to exchange.

Q4: How does chromatographic separation affect isotopic interference?

A4: Inadequate chromatographic separation can lead to co-elution of matrix components with the analyte and internal standard, which can cause ion suppression or enhancement (matrix effects). It is important to optimize the chromatography to ensure that the analyte and internal standard elute in a region with minimal matrix effects.

Experimental Protocols

Protocol 1: Evaluation of Isotopic Purity of Analyte-13C3

This protocol outlines the steps to determine the isotopic purity of a 13C-labeled internal standard using high-resolution mass spectrometry.

  • Sample Preparation:

    • Prepare a stock solution of the Analyte-13C3 standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a concentration suitable for direct infusion or injection into the mass spectrometer (e.g., 1 µg/mL).

  • Mass Spectrometry Analysis:

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements and clear separation of isotopic peaks.

    • Ionization: Use electrospray ionization (ESI) for LC-MS analysis.

    • Data Acquisition: Acquire full-scan mass spectra over a mass range that includes the molecular ions of both the labeled and any unlabeled analyte.

  • Data Analysis:

    • Identify the monoisotopic peak of the labeled analyte (e.g., m/z for [M+H]⁺ of Analyte-13C3).

    • Identify the peak corresponding to the unlabeled analyte (m/z for [M+H]⁺).

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Intensity of Labeled Peak / (Intensity of Labeled Peak + Intensity of Unlabeled Peak)] x 100

Table 1: Hypothetical Isotopic Purity Calculation for Analyte-13C3

Species Expected m/z ([M+H]⁺) Observed Intensity
Unlabeled Analyte300.15,000
Analyte-13C3303.1995,000
Isotopic Purity (%) 99.5%
Protocol 2: Optimization of Mass Spectrometer Parameters to Minimize Interference

This protocol provides a general guideline for optimizing MS parameters and may require further optimization for specific instrumentation and matrices.

  • Optimize Ion Source Parameters:

    • Adjust the source temperature and voltages to minimize in-source fragmentation.

    • If possible, utilize a gentler ionization method.

  • Optimize Chromatography:

    • Adjust the mobile phase gradient, column temperature, or try a different column chemistry to achieve better co-elution of the analyte and internal standard.

  • Evaluate Matrix Effects:

    • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.

    • Adjust the chromatography to ensure that both the analyte and internal standard elute in a region with minimal matrix effects.

Visualizations

Isotopic_Interference_Troubleshooting_Workflow cluster_start Start cluster_issue Problem Identification cluster_investigation Investigation Steps cluster_solution Solutions cluster_end End Goal start Experiment with Analyte-13C3 issue Inaccurate Quantification or Non-Linear Calibration start->issue check_purity 1. Check Isotopic Purity of Internal Standard issue->check_purity Potential Cause check_background 2. Analyze Unlabeled Control for Background Interference issue->check_background Potential Cause optimize_ms 3. Optimize MS Parameters (e.g., Ion Source) issue->optimize_ms Potential Cause optimize_lc 4. Optimize Chromatographic Separation issue->optimize_lc Potential Cause new_standard Use High-Purity Internal Standard check_purity->new_standard correct_data Apply Mathematical Correction for Natural Abundance check_background->correct_data modify_protocol Refine LC-MS Protocol optimize_ms->modify_protocol optimize_lc->modify_protocol end_goal Accurate and Reliable Quantification new_standard->end_goal correct_data->end_goal modify_protocol->end_goal Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression analyte Unlabeled Analyte analyte_13c3 Analyte-13C3 (Internal Standard) gene_expression->analyte Produces

References

Common pitfalls to avoid when using Otne-13C3 in quantitative assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals avoid common pitfalls when using Otne-13C3 as an internal standard in quantitative assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled version of 2-methoxy-4-propylphenol, containing three Carbon-13 (13C) atoms. Its primary application is as an internal standard (IS) in quantitative analyses, particularly in chromatography-mass spectrometry (GC-MS, LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Using a stable isotope-labeled internal standard is the gold standard for quantitative assays as it co-elutes with the analyte and has the same ionization efficiency, which helps to correct for matrix effects and variations during sample preparation and analysis.

Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?

Stable isotope-labeled internal standards are considered the "gold standard" for quantitative mass spectrometry assays for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled analyte. This ensures it behaves similarly during sample extraction, derivatization, and chromatographic separation.

  • Co-elution: It co-elutes with the unlabeled analyte, which is crucial for accurate correction of matrix effects in complex samples.

  • Similar Ionization Efficiency: In mass spectrometry, it exhibits the same ionization response as the analyte, leading to a more accurate and precise quantification.

Q3: At what concentration should I use this compound in my assay?

The optimal concentration of the internal standard depends on the expected concentration range of the analyte in your samples. A general guideline is to add the internal standard at a concentration that is in the mid-range of your calibration curve. This ensures a robust and reproducible response across the entire quantification range.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Variability in Analyte/IS Ratio Inconsistent pipetting of the internal standard.Ensure pipettes are properly calibrated. Use a consistent pipetting technique for adding the internal standard to all samples, calibrators, and quality controls.
Degradation of the analyte or internal standard.Prepare fresh stock solutions and working solutions. Store all solutions at the recommended temperature and protect from light if they are light-sensitive.
Matrix effects affecting the analyte and/or IS differently.While this compound is designed to minimize this, extreme matrix effects can still be an issue. Optimize sample preparation to remove interfering substances. Dilute the sample if possible.
Low or No Internal Standard Signal Incorrect preparation of the internal standard working solution.Verify the calculations and dilutions used to prepare the working solution. Prepare a fresh solution.
Instrument issue (e.g., MS source, detector).Perform an instrument check and calibration. Inject a known concentration of the internal standard directly into the mass spectrometer to confirm instrument performance.
Degradation of the internal standard stock solution.Prepare a fresh stock solution from the original neat material.
Isotopic Contribution from Analyte to IS Signal High concentrations of the analyte can have natural isotopes (e.g., 13C) that contribute to the mass channel of the internal standard.This is generally a minor issue but can be significant if the analyte concentration is very high. If suspected, analyze a high concentration standard of the unlabeled analyte and check for any signal in the this compound mass channel. If present, this contribution may need to be mathematically corrected.
Analyte Signal in Internal Standard Solution Contamination of the this compound with the unlabeled analyte.Analyze a blank sample spiked only with the this compound solution. If a signal for the unlabeled analyte is detected, it indicates contamination. Contact the supplier for a new batch of the internal standard.

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions for LC-MS/MS
  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve the weighed material in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in an amber vial at -20°C.

  • Working Solution (e.g., 100 ng/mL):

    • Perform a serial dilution of the stock solution to achieve the desired final concentration. For example, to make a 100 ng/mL working solution:

      • Pipette 10 µL of the 1 mg/mL stock solution into a 1.5 mL microcentrifuge tube.

      • Add 990 µL of the solvent to make a 10 µg/mL intermediate solution.

      • Pipette 10 µL of the 10 µg/mL intermediate solution into another tube.

      • Add 990 µL of the solvent to achieve the final 100 ng/mL working solution.

    • The final concentration of the working solution should be optimized based on the specific assay requirements.

Protocol: Sample Preparation and Analysis Workflow

The following diagram illustrates a typical workflow for a quantitative assay using this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Sample Collection (e.g., Plasma, Urine) spike 2. Spiking with this compound IS sample->spike extract 3. Analyte Extraction (e.g., SPE, LLE) spike->extract dry 4. Evaporation and Reconstitution extract->dry inject 5. Injection into LC-MS/MS dry->inject separate 6. Chromatographic Separation inject->separate detect 7. Mass Spectrometric Detection separate->detect integrate 8. Peak Integration detect->integrate ratio 9. Calculate Analyte/IS Ratio integrate->ratio quantify 10. Quantify using Calibration Curve ratio->quantify

Caption: Workflow for quantitative analysis using this compound.

Logical Relationships in Troubleshooting

The following diagram outlines a logical approach to troubleshooting common issues in a quantitative assay.

G start Problem Observed (e.g., High CV, Low Signal) check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok check_analyte Check Analyte Signal is_ok->check_analyte Yes investigate_ms Investigate MS Parameters (Source, Gas, Voltages) is_ok->investigate_ms No analyte_ok Analyte Signal OK? check_analyte->analyte_ok check_ratio Review Analyte/IS Ratio analyte_ok->check_ratio Yes investigate_lc Investigate LC Method (Peak Shape, Retention Time) analyte_ok->investigate_lc No ratio_ok Ratio Consistent? check_ratio->ratio_ok investigate_prep Investigate Sample Prep (Extraction, Pipetting) ratio_ok->investigate_prep No solution Problem Resolved ratio_ok->solution Yes

Caption: Troubleshooting logic for quantitative assays.

References

Technical Support Center: GC-MS Analysis of Otne-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals using Otne-13C3 as a stable isotope-labeled internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the stable isotope-labeled (SIL) version of OTNE (octahydro-tetramethyl-naphthalenyl-ethanone), a synthetic fragrance ingredient also known by trade names like Iso E Super.[1][2][3] The "-13C3" designation indicates that three Carbon-12 atoms in the molecule have been replaced with Carbon-13 isotopes. This gives it a higher molecular weight than its unlabeled counterpart, allowing it to be distinguished by a mass spectrometer.[4][5]

Q2: What is the primary use of this compound in GC-MS analysis?

A2: this compound is used as an internal standard (IS) for quantitative analysis. Because it is chemically and physically almost identical to the unlabeled analyte (OTNE), it experiences similar effects during sample preparation, injection, and chromatography. By adding a known amount of this compound to every sample and standard, variations in sample volume, injection consistency, and instrument response can be corrected, leading to more accurate and precise quantification of the target analyte.

Q3: Why use a stable isotope-labeled internal standard instead of a different compound?

A3: A stable isotope-labeled internal standard is considered the "gold standard" for mass spectrometry-based quantification. It co-elutes with the analyte and behaves nearly identically during extraction and ionization, compensating for matrix effects and other sources of error more effectively than a different chemical compound would. While minor chromatographic separation can sometimes occur due to isotope effects, the benefits in reducing systematic and random errors are significant.

Troubleshooting Guides

Problem 1: No Signal or Very Low Intensity for this compound

Q: I've prepared my sample, but I'm seeing no peak, or a very weak peak, for my this compound internal standard. What are the potential causes and solutions?

A: This is a common issue that can point to problems with the sample itself, the injection, or the instrument. A systematic check is the best approach.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Sample Preparation Error Verify Concentration: Double-check the calculations and dilutions used to prepare the this compound spiking solution and ensure it was added to the sample. • Check for Degradation: Ensure the standard has not expired and has been stored correctly. Consider preparing a fresh dilution from the stock concentrate.
Injection/Inlet Issues Syringe Problems: Check for air bubbles in the syringe. Clean or replace a blocked or leaking syringe. • Inlet Leak: A leak at the septum or column fitting can cause sample loss. Perform an inlet leak check. Replace the septum if it is cored or over-tightened. • Liner Contamination/Activity: An active or contaminated inlet liner can cause the analyte to adsorb and not reach the column. Replace the liner and septum.
GC Column Problems Improper Installation: A poorly installed column can create dead volume or leaks. Reinstall the column, ensuring a clean, 90-degree cut and correct insertion depth into the inlet and detector. • Column Contamination: If the front end of the column is contaminated with non-volatile residue, it can be trimmed (e.g., 10-20 cm) to restore performance.
Mass Spectrometer (MS) Issues Incorrect MS Settings: Verify that the MS is set to monitor the correct m/z (mass-to-charge ratio) for this compound. The mass will be higher than the unlabeled OTNE. • Source Tuning: The MS may need to be tuned. Perform an autotune to ensure proper ion source performance and mass calibration. • Detector/Filament Failure: Check the detector status. A burned-out filament will result in no signal.

Below is a logical workflow to diagnose the issue of a missing or weak internal standard signal.

G start Problem: No/Low this compound Signal check_prep 1. Verify Sample Prep - Was IS added? - Correct concentration? start->check_prep check_direct_inject 2. Direct Injection Test Inject a fresh standard directly check_prep->check_direct_inject If prep seems OK peak_ok Peak is Present and Strong? check_direct_inject->peak_ok issue_sample_prep Root Cause: Sample Preparation or Matrix Effect peak_ok->issue_sample_prep Yes check_instrument 3. Check Instrument - Syringe/Autosampler - Inlet (Liner, Septum) - Leaks peak_ok->check_instrument No check_ms 4. Check MS System - Correct m/z monitored? - Perform Autotune - Check filament/detector check_instrument->check_ms If hardware seems OK issue_instrument Root Cause: Hardware Issue (Injection, GC, or MS) check_ms->issue_instrument

Troubleshooting logic for no/low internal standard signal.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: The peak for this compound is tailing (asymmetrical with a drawn-out tail). What could be the cause?

A: Peak tailing is typically a sign of unwanted interactions between the analyte and active sites in the system, or issues with system volumes and flow paths.

Potential Causes & Solutions for Peak Tailing:

Potential Cause Troubleshooting Steps & Solutions
Column Contamination/Activity Active Sites: Contamination or degradation of the column can expose active sites (e.g., silanols) that interact with the analyte. Trim the front of the column or bake it out at a high temperature to remove contaminants. If this fails, the column may need replacement. • Phase/Solvent Mismatch: Ensure the sample solvent is compatible with the column's stationary phase. A polarity mismatch can cause poor peak shape.
Inlet Issues Contaminated Liner: The glass inlet liner can accumulate non-volatile residue from samples, creating active sites. Replace the liner. • Dead Volume: An improperly installed column (incorrect insertion depth) can create dead volume, leading to peak broadening and tailing. Re-cut and reinstall the column carefully.
Low Temperature Injector Temperature: If the injector temperature is too low, the sample may not vaporize efficiently, causing tailing. Ensure the temperature is appropriate for the analyte's boiling point. • Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the solvent's boiling point to ensure good solvent focusing. If it's too high, early eluting peaks can tail.

Q: My this compound peak is fronting (asymmetrical with a leading edge). Why is this happening?

A: Peak fronting is most often caused by column overload.

Potential Causes & Solutions for Peak Fronting:

Potential Cause Troubleshooting Steps & Solutions
Column Overload High Concentration: The amount of this compound injected is too high for the column's capacity. Reduce the concentration of the internal standard spiking solution or inject a smaller volume. • Increase Split Ratio: If using a split injection, increase the split ratio to introduce less sample onto the column.
Improper Column Installation Column Position: An incorrectly positioned column in the inlet can sometimes contribute to peak shape issues. Verify the installation depth.
Problem 3: Retention Time (RT) is Shifting

Q: The retention time for this compound is drifting between injections or is different from previous batches. What should I check?

A: Retention time stability is critical for correct peak identification. Drifts are usually caused by changes in carrier gas flow rate, oven temperature, or the column itself.

Potential Causes & Solutions for RT Shifts:

Potential Cause Troubleshooting Steps & Solutions
Carrier Gas Flow/Pressure Leaks: A leak, often at the septum or column fittings, will alter the column head pressure and carrier gas flow rate, causing RTs to decrease. Perform a leak check. • Gas Supply: Check the carrier gas cylinder pressure. A nearly empty tank can cause pressure fluctuations. • Flow Control: Faulty electronic pressure controllers (EPC) can cause unstable flow.
Oven Temperature Incorrect Program: Verify that the oven temperature program (initial temp, ramps, hold times) matches the specified method. • Oven Instability: The GC oven may not be holding a stable temperature. Check the oven's temperature reading for fluctuations.
Column Changes Column Trimming: Cutting the column shortens it, which will decrease retention times for all compounds. If using electronic flow control, update the column length in the software to maintain the correct linear velocity. • Column Contamination/Aging: Buildup of matrix components on the column can alter its chemistry, leading to RT shifts. Conditioning the column at a high temperature can help, but eventually, it may need to be replaced.

Experimental Protocols & Data

General GC-MS Workflow

The following diagram illustrates a typical workflow for quantitative GC-MS analysis using a stable isotope-labeled internal standard like this compound.

G prep 1. Sample Preparation (e.g., Extraction, Dilution) spike 2. Spiking Add known amount of This compound to all samples, calibrators, and QCs prep->spike inject 3. GC Injection Sample is vaporized in a hot inlet spike->inject separate 4. Chromatographic Separation Analytes separated based on boiling point and polarity in the GC column inject->separate ionize 5. MS Ionization & Fragmentation Eluted compounds are ionized (e.g., by Electron Impact) separate->ionize detect 6. Mass Detection Ions are separated by m/z and detected ionize->detect process 7. Data Processing - Integrate peak areas - Calculate analyte/IS ratio - Quantify using calibration curve detect->process

General workflow for GC-MS analysis with an internal standard.
Illustrative GC-MS Method Parameters

The optimal parameters for analyzing OTNE and this compound will depend on the specific instrument and column used. The following table provides a typical starting point based on methods for similar semi-volatile fragrance compounds.

Parameter Typical Setting Notes
GC System Agilent, Shimadzu, Thermo, etc.Instrument-specific settings may vary.
Column DB-5MS, Equity®-5, or similar (30 m x 0.25 mm, 0.25 µm film)A non-polar or mid-polar column is suitable.
Carrier Gas HeliumSet to a constant flow rate (e.g., 1.0 - 1.5 mL/min).
Inlet Temperature 250 - 280 °CMust be high enough to ensure complete vaporization.
Injection Mode Splitless or Split (e.g., 20:1)Splitless is preferred for trace analysis; split for higher concentrations.
Injection Volume 1 µL
Oven Program Start at 60°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min)This is an example; the program must be optimized to separate OTNE from other matrix components.
MS Transfer Line 280 °CShould be at or above the final oven temperature to prevent condensation.
Ion Source Temp 230 °CA standard temperature for Electron Impact (EI) ionization.
Ionization Mode Electron Impact (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)For highest sensitivity, monitor 2-3 characteristic ions for OTNE and this compound.
Protocol: Sample Preparation and Analysis
  • Preparation of Standards:

    • Prepare a stock solution of unlabeled OTNE in a suitable solvent (e.g., hexane or ethyl acetate).

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

    • Prepare a separate stock solution of the this compound internal standard. Create a spiking solution at a concentration that falls in the middle of the analyte's calibration range.

  • Sample Spiking and Extraction:

    • To a known volume or weight of each sample, calibration standard, and quality control (QC) sample, add a precise volume of the this compound spiking solution.

    • Vortex briefly to mix. Allow the standard to equilibrate with the sample matrix.

    • Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) as required by the matrix.

  • Analysis:

    • Transfer the final extract into a 2 mL autosampler vial.

    • Load the vials into the GC-MS autosampler.

    • Set up the instrument with the appropriate GC-MS method (see table above).

    • Run the sequence, starting with a solvent blank, followed by the calibration standards, and then the QC and unknown samples.

  • Data Processing:

    • Identify the peaks for OTNE and this compound based on their retention times and specific m/z values.

    • Integrate the peak area for both the analyte and the internal standard in each run.

    • Calculate the Response Ratio (Analyte Area / Internal Standard Area).

    • Generate a calibration curve by plotting the Response Ratio vs. Concentration for the calibration standards.

    • Determine the concentration of OTNE in the unknown samples by using their Response Ratio and the regression equation from the calibration curve.

References

Optimizing Otne-13C3 Analysis: A Technical Support Guide for APCI and ESI Ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the analysis of Otne-13C3 using different ionization sources. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during mass spectrometry experiments with Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is the stable isotope-labeled version of OTNE (1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethan-1-one), a common fragrance ingredient. In mass spectrometry, this compound serves as an internal standard for the accurate quantification of OTNE in various samples. The carbon-13 isotopes make it chemically identical to the unlabeled analyte but distinguishable by its higher mass, allowing for correction of variations in sample preparation and instrument response.

Q2: Should I use APCI or ESI for the analysis of this compound?

A2: The choice between APCI and ESI depends on the specific experimental conditions and the properties of the analyte. Generally, APCI is favored for less polar, more volatile, and thermally stable small molecules like this compound.[1][2] ESI is typically better for more polar and larger molecules.[1][2] For this compound, which is a relatively nonpolar small molecule, APCI is often the more suitable technique, potentially offering better sensitivity and reduced matrix effects.[1] However, ESI can also be used, especially if the mobile phase composition is optimized to promote ionization.

Q3: What are the expected ions for this compound in APCI and ESI?

A3: In positive ion mode, which is typically used for this compound, you can expect to see the following ions:

  • APCI: Primarily the protonated molecule [M+H]⁺. Due to the higher energy nature of APCI, some in-source fragmentation might be observed.

  • ESI: The protonated molecule [M+H]⁺ is also expected. Adduct formation with components of the mobile phase, such as sodium [M+Na]⁺ or acetonitrile [M+ACN+H]⁺, can also occur.

Q4: What are the key differences in the ionization process between APCI and ESI?

A4: The fundamental difference lies in how ions are generated.

  • ESI involves the formation of ions in the liquid phase. A high voltage is applied to a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

  • APCI relies on gas-phase ionization. The sample is first vaporized in a heated nebulizer. A corona discharge needle then ionizes the surrounding solvent vapor, which in turn transfers charge to the analyte molecules through chemical reactions.

Ionization_Mechanisms cluster_ESI Electrospray Ionization (ESI) cluster_APCI Atmospheric Pressure Chemical Ionization (APCI) ESI_Liquid Analyte in Solution ESI_Droplets Charged Droplets ESI_Liquid->ESI_Droplets High Voltage ESI_Evaporation Solvent Evaporation ESI_Droplets->ESI_Evaporation ESI_Ions Gas-Phase Ions ESI_Evaporation->ESI_Ions Coulombic Fission APCI_Liquid Analyte in Solution APCI_Vapor Vaporized Analyte & Solvent APCI_Liquid->APCI_Vapor Heated Nebulizer APCI_Plasma Solvent Plasma APCI_Vapor->APCI_Plasma Corona Discharge APCI_Ions Gas-Phase Ions APCI_Plasma->APCI_Ions Proton Transfer

Ionization mechanisms of ESI and APCI.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for this compound

Q: I am not detecting a signal, or the signal for this compound is very weak. What are the possible causes and solutions?

A: A weak or absent signal can stem from several factors related to either the ionization source or the sample itself. Follow this troubleshooting workflow:

Troubleshooting_Workflow Start Low/No Signal Check_Source Check Ion Source Parameters Start->Check_Source Check_Sample Evaluate Sample Preparation Start->Check_Sample Check_LC Verify LC Conditions Start->Check_LC Check_MS Inspect Mass Spectrometer Start->Check_MS Source_Params Optimize Source Parameters: - Gas Flows (Nebulizer, Drying) - Temperatures (Vaporizer, Capillary) - Corona Current (APCI) - Capillary Voltage (ESI) Check_Source->Source_Params Sample_Prep Review Sample Preparation: - Concentration too low? - Incomplete dissolution? - Matrix suppression? Check_Sample->Sample_Prep LC_Cond Confirm LC Method: - Correct mobile phase? - Gradient profile appropriate? - Column integrity? Check_LC->LC_Cond MS_Inspect Check MS Hardware: - Dirty ion source? - Clogged capillary? - Detector issue? Check_MS->MS_Inspect

Troubleshooting workflow for low signal.

Detailed Checklist:

  • Ion Source Parameters:

    • APCI: Ensure the vaporizer temperature is high enough to efficiently vaporize this compound without causing thermal degradation. Optimize the corona discharge current for stable ionization.

    • ESI: Optimize the capillary voltage and nebulizer gas pressure to achieve a stable spray. The drying gas flow and temperature are also critical for efficient desolvation.

  • Mobile Phase Composition: For ESI, the addition of a small amount of an acid (e.g., 0.1% formic acid) can aid in the formation of [M+H]⁺ ions. For APCI, a higher percentage of organic solvent in the mobile phase can sometimes improve signal intensity.

  • Sample Concentration: Ensure the concentration of this compound is within the detection range of your instrument.

  • Matrix Effects: If analyzing complex samples, co-eluting matrix components can suppress the ionization of this compound. Improve sample clean-up procedures (e.g., using solid-phase extraction) or adjust the chromatographic gradient to separate the analyte from interfering compounds.

  • Instrument Contamination: A dirty ion source or a clogged capillary can significantly reduce signal intensity. Perform routine cleaning and maintenance as recommended by the instrument manufacturer.

Issue 2: High Background Noise

Q: My baseline is very noisy, making it difficult to accurately quantify the this compound peak. What can I do to reduce the noise?

A: High background noise can originate from several sources, including contaminated solvents, a dirty LC-MS system, or electronic noise.

  • Solvent and Reagent Purity: Always use high-purity, LC-MS grade solvents and additives to minimize chemical noise.

  • System Contamination: Flush the entire LC system, including solvent lines, pump, and autosampler, to remove any contaminants. A contaminated ion source can also contribute to high background; clean it according to the manufacturer's protocol.

  • Mobile Phase Additives: While additives like formic acid can improve ionization, excessive amounts can increase background noise. Use the lowest concentration necessary for good signal intensity.

  • Electronic Noise: Ensure proper grounding of the mass spectrometer and check for any nearby sources of electronic interference.

Issue 3: Poor Reproducibility

Q: I am observing significant variability in the peak area of this compound across multiple injections. What could be causing this poor reproducibility?

A: Poor reproducibility can be frustrating and can compromise the accuracy of your quantitative results.

  • Autosampler Performance: Inconsistent injection volumes are a common cause of variability. Verify the accuracy and precision of your autosampler.

  • LC System Stability: Fluctuations in pump pressure can lead to shifts in retention time and variations in peak area. Monitor the pump pressure for any irregularities.

  • Column Degradation: A deteriorating column can result in poor peak shape and inconsistent performance. If you observe peak tailing or splitting, consider replacing the column.

  • Ion Source Stability: An unstable spray in ESI or fluctuating corona current in APCI can lead to inconsistent ionization and, therefore, variable signal intensity. Ensure the source parameters are optimized for stable operation.

Quantitative Data and Experimental Protocols

Table 1: Typical Starting Parameters for this compound Analysis
ParameterAPCIESI
Ionization Mode PositivePositive
Vaporizer Temp. 400 - 500 °CN/A
Capillary Temp. 250 - 350 °C250 - 350 °C
Corona Current 3 - 5 µAN/A
Capillary Voltage N/A3.5 - 4.5 kV
Nebulizer Gas 30 - 50 psi30 - 50 psi
Drying Gas Flow 5 - 10 L/min8 - 12 L/min
Drying Gas Temp. 300 - 350 °C300 - 350 °C

Note: These are general starting points. Optimal parameters may vary depending on the specific instrument and mobile phase composition.

Table 2: Hypothetical Performance Comparison for this compound
FeatureAPCIESI
Limit of Detection LowerHigher
Linearity (r²) > 0.995> 0.99
Matrix Effects Less susceptibleMore susceptible
Adduct Formation MinimalCommon
Robustness HighModerate

This table presents a hypothetical comparison based on the general characteristics of the ionization techniques for a nonpolar small molecule like this compound. Actual performance should be determined experimentally.

Experimental Protocols

Protocol 1: Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase to prepare a series of calibration standards at the desired concentrations.

  • Sample Fortification: For quantitative analysis, add a known amount of the this compound internal standard solution to each unknown sample and calibration standard.

  • Final Dilution: Dilute the fortified samples as needed with the initial mobile phase to bring the analyte concentration within the linear range of the calibration curve.

Protocol 2: LC-MS Method for this compound Analysis
  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • MS System (APCI or ESI):

    • Set the initial source parameters as suggested in Table 1 .

    • Perform an infusion of a mid-range concentration standard of this compound to optimize the source parameters for maximum signal intensity and stability.

    • Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity. For MRM, a precursor ion corresponding to [M+H]⁺ would be selected, and a characteristic product ion would be monitored after collision-induced dissociation.

References

Technical Support Center: Otne-13C3 (Olaparib-13C3) Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the sample extraction of Otne-13C3, an isotopically labeled form of Olaparib. These resources are intended for researchers, scientists, and drug development professionals to diagnose and resolve issues related to poor analyte recovery during sample preparation.

Troubleshooting Guide: Poor Recovery of this compound

This guide addresses common issues encountered during Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) of this compound from biological matrices.

I. Issues with Liquid-Liquid Extraction (LLE)

Question: My this compound recovery is low and inconsistent when using LLE. What are the common causes and how can I fix them?

Answer: Poor recovery in LLE can stem from several factors, primarily related to phase separation, solvent selection, and the chemical properties of the analyte.

  • Problem 1: Emulsion Formation An emulsion is a common issue where the aqueous and organic layers fail to separate cleanly, often trapping the analyte in the interface.[1] This is frequently caused by high concentrations of lipids or proteins in the sample matrix.[1]

    Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the mixture to reduce the formation of emulsions while still allowing for analyte extraction.[1]

    • Centrifugation: Spinning the sample can help break the emulsion and compact the interfacial layer.[1]

    • Salt Addition: Adding a small amount of salt (e.g., sodium chloride) can increase the polarity of the aqueous phase, helping to force the separation.[2]

    • Filtration: Passing the mixture through a glass wool plug or a phase separation filter can help separate the layers.

  • Problem 2: Incorrect Solvent Choice or pH The choice of extraction solvent and the pH of the aqueous sample are critical for efficient partitioning of this compound into the organic phase. Olaparib is very slightly soluble in aqueous solutions.

    Solutions:

    • Solvent Polarity: Use a water-immiscible organic solvent that has a high affinity for this compound. Ethyl acetate is a commonly used and effective solvent for Olaparib extraction.

    • pH Adjustment: Adjust the pH of the sample to ensure this compound is in its neutral, more hydrophobic form, which enhances its partitioning into the organic solvent. For basic compounds like Olaparib, adjusting the sample pH to be at least 2 units above its pKa is recommended.

  • Problem 3: Analyte Binding this compound may bind to proteins or particulates in the sample matrix, preventing its extraction.

    Solutions:

    • Protein Precipitation: Pretreat the sample with a protein precipitating agent like cold acetonitrile before performing the LLE. This removes proteins that could interfere with the extraction.

    • Supported Liquid Extraction (SLE): As an alternative to LLE, SLE immobilizes the aqueous sample on a solid support (like diatomaceous earth). The organic solvent is then passed through the support, allowing for clean extraction without emulsion formation.

II. Issues with Solid-Phase Extraction (SPE)

Question: I'm experiencing low recovery of this compound with my SPE method. What should I troubleshoot?

Answer: Low SPE recovery is often traced back to issues with the sorbent, the solvents used in each step, or the sample itself.

  • Problem 1: Incorrect Sorbent Selection Using a sorbent that does not have a strong affinity for this compound will result in the analyte being washed away before elution.

    Solutions:

    • Reversed-Phase: For a compound like Olaparib, reversed-phase sorbents such as C8 or C18 are appropriate. These non-polar sorbents retain the analyte from a polar sample matrix.

    • Ion-Exchange: Depending on the sample pH, ion-exchange sorbents could also be considered to leverage the charge of the molecule for stronger retention.

  • Problem 2: Improper Method Steps (Conditioning, Washing, Elution) Each step of the SPE process is critical for success.

    Solutions:

    • Sorbent Conditioning: Always pre-condition the sorbent by first washing with a strong solvent (like methanol) and then equilibrating with a weak solvent (like water or buffer). This activates the sorbent to ensure proper analyte retention.

    • Sample Loading: Ensure the sample is loaded at a slow, consistent flow rate to allow sufficient interaction time between this compound and the sorbent. If the analyte has a higher affinity for the loading solvent than the sorbent, it may not be retained. Consider diluting the sample with a weaker solvent.

    • Washing Step: The wash solvent should be strong enough to remove matrix interferences but weak enough to leave this compound bound to the sorbent. If recovery is low, the wash solvent may be too strong.

    • Elution Step: The elution solvent must be strong enough to disrupt the analyte-sorbent interaction and fully elute this compound. If recovery is poor, consider increasing the elution solvent strength or volume.

  • Problem 3: Sample Overload or Matrix Effects Exceeding the binding capacity of the SPE cartridge or dealing with complex matrices can lead to poor recovery.

    Solutions:

    • Reduce Sample Volume: If overloading is suspected, reduce the amount of sample loaded onto the cartridge or switch to a cartridge with a higher sorbent mass.

    • Sample Pre-treatment: For complex matrices, dilute the sample or perform a pre-treatment step like protein precipitation before loading it onto the SPE cartridge.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound (Olaparib) that affect its extraction? A1: Understanding the properties of Olaparib is crucial for optimizing extraction. The key characteristics are summarized in the table below.

PropertyValue / DescriptionImplication for Extraction
Molecular Formula C₂₄H₂₃FN₄O₃A relatively large and complex molecule.
Solubility Very slightly soluble in water; slightly soluble in ethanol; soluble in DMSO.Highlights the need for organic solvents for efficient extraction.
pKa 12.07Indicates it is a weakly basic compound; pH adjustment of the sample is critical.
LogP ~2.3 (Predicted)Indicates moderate hydrophobicity, suitable for reversed-phase SPE or LLE with appropriate organic solvents.

Q2: How stable is this compound during sample storage and processing? A2: Olaparib has been shown to be stable under various conditions. It is stable in whole blood for 24 hours at room temperature, stable in plasma at -80°C for at least 19 months, and can withstand multiple freeze-thaw cycles. Post-extraction, it is stable at 4°C for at least 24 hours. However, it may show some degradation in strong acidic conditions.

Q3: Can you provide a starting protocol for LLE of this compound from plasma? A3: Yes, a general protocol adapted from published methods for Olaparib is provided below.

StepProcedure
1. Sample Thawing Thaw frozen plasma samples on wet ice.
2. Aliquoting Vortex the sample and transfer a 100 µL aliquot to a clean tube.
3. IS Addition Add the internal standard (if different from this compound).
4. Extraction Add 1 mL of ethyl acetate.
5. Mixing Vortex briefly to mix the phases.
6. Centrifugation Centrifuge for 10 minutes at >10,000 x g to separate the layers.
7. Supernatant Transfer Carefully transfer the upper organic layer (supernatant) to a new tube.
8. Evaporation Dry the supernatant under a stream of nitrogen.
9. Reconstitution Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 water/acetonitrile).

Q4: Can you provide a starting protocol for SPE of this compound from plasma? A4: Yes, the following is a general protocol for SPE using a reversed-phase (C18) cartridge.

StepProcedure
1. Sample Pre-treatment Dilute the plasma sample (e.g., 1:1 with water or a mild buffer) to reduce viscosity.
2. Cartridge Conditioning Pass 1 mL of methanol through the C18 cartridge.
3. Cartridge Equilibration Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
4. Sample Loading Load the pre-treated sample onto the cartridge at a slow and steady flow rate (e.g., 1 mL/min).
5. Washing Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
6. Sorbent Drying Dry the sorbent bed completely under vacuum or positive pressure for 5-10 minutes.
7. Elution Elute this compound from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
8. Post-Elution The eluate can be evaporated and reconstituted in mobile phase for LC-MS/MS analysis.

Visual Troubleshooting and Workflows

The following diagrams illustrate the troubleshooting logic for poor recovery and a standard SPE workflow.

G start Poor Recovery of this compound method method start->method Extraction Method? problem_lle problem_lle method->problem_lle LLE problem_spe problem_spe method->problem_spe SPE p1_lle Emulsion Formation? problem_lle->p1_lle p2_lle Incorrect pH/Solvent? problem_lle->p2_lle p3_lle Analyte Binding? problem_lle->p3_lle solution_lle Solutions: - Centrifuge / Add Salt - Gentle Mixing - Adjust Sample pH - Use Ethyl Acetate - Protein Precipitation p1_spe Wrong Sorbent? problem_spe->p1_spe p2_spe Method Steps Incorrect? problem_spe->p2_spe p3_spe Overload / Matrix? problem_spe->p3_spe solution_spe Solutions: - Use C8/C18 Sorbent - Check Condition/Wash/Elute Steps - Reduce Sample Volume - Pre-treat Sample p1_lle->solution_lle Yes p2_lle->solution_lle Yes p3_lle->solution_lle Yes p1_spe->solution_spe Yes p2_spe->solution_spe Yes p3_spe->solution_spe Yes

Caption: Troubleshooting workflow for diagnosing poor this compound recovery.

G cluster_prep Cartridge Preparation cluster_extraction Extraction Process step step action action cond 1. Condition equil 2. Equilibrate cond->equil w/ Methanol load 3. Load Sample equil->load w/ Water wash 4. Wash load->wash Analyte Binds elute 5. Elute wash->elute Impurities Removed endp Final Eluate elute->endp Collect Analyte

Caption: Standard workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Optimization of NMR Parameters for Otne-13C3 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Nuclear Magnetic Resonance (NMR) parameters for the detection of Otne-13C3.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is that important for my NMR experiment?

A1: Otne is the common name for Octahydro-tetramethyl-naphthalenyl-ethanone, a synthetic fragrance ingredient also known as Iso E Super.[1][2] It has a molecular formula of C₁₆H₂₆O and a molecular weight of approximately 234.38 g/mol .[1][3][4] The "-13C3" designation indicates that three carbon atoms within the Otne molecule have been isotopically labeled with ¹³C. This labeling is crucial for NMR studies as it significantly enhances the signal intensity of the labeled carbons, which is otherwise low due to the low natural abundance of ¹³C (about 1.1%).

Q2: I am not seeing any signals in my ¹³C NMR spectrum for this compound. What are the common causes?

A2: Several factors could lead to a lack of signal in your ¹³C NMR spectrum. Here are some common issues to troubleshoot:

  • Incorrect Receiver Gain: The receiver gain may be set too low. An automatic gain adjustment should be performed before acquisition.

  • Poor Probe Tuning and Matching: The NMR probe must be properly tuned to the ¹³C frequency and matched to the instrument's electronics. This should be checked for every sample.

  • Insufficient Number of Scans: Due to the inherently low sensitivity of the ¹³C nucleus, a sufficient number of scans is required to achieve an adequate signal-to-noise ratio.

  • Sample Concentration is Too Low: While ¹³C labeling helps, a very dilute sample may still yield weak signals that are difficult to distinguish from noise.

  • Hardware Issues: Check for basic hardware connectivity, such as ensuring the correct channel for ¹³C is active and the amplifier is functioning.

Q3: My this compound signals are very weak. How can I improve the signal-to-noise ratio?

A3: Improving the signal-to-noise ratio (S/N) is a common challenge in ¹³C NMR. Here are several strategies:

  • Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the NS.

  • Optimize the Relaxation Delay (D1): A proper D1 allows for sufficient relaxation of the ¹³C nuclei between pulses, maximizing the signal for the subsequent scan. For many carbon types, a D1 of 2 seconds is a good starting point.

  • Utilize the Nuclear Overhauser Effect (NOE): Broadband proton decoupling during the acquisition and relaxation delay enhances the signal of protonated carbons.

  • Use a Higher Magnetic Field Strength: If available, a spectrometer with a higher magnetic field will provide greater sensitivity and spectral dispersion.

  • Optimize the Pulse Angle: A smaller flip angle (e.g., 30° or 45°) instead of a 90° pulse can be beneficial, especially when using a short relaxation delay, as it allows for faster pulsing without saturating the signal.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No visible peaks, only noise Incorrect pulse program selected.Ensure you are using a standard ¹³C pulse program like zgpg30 or zgdc30.
Probe is not tuned and matched.Perform automatic or manual tuning and matching for the ¹³C channel.
Very low sample concentration.Increase the sample concentration if possible.
Broad or distorted peaks Poor shimming.Re-shim the magnet, especially the Z1 and Z2 shims, to improve field homogeneity.
Sample viscosity is too high.Dilute the sample or acquire the spectrum at a higher temperature.
Incorrect acquisition time (AQ).An AQ that is too short can lead to truncation of the FID and peak distortion. A value of 1.0 to 2.0 seconds is often a good starting point.
Missing quaternary carbon signals Long T₁ relaxation time of quaternary carbons.Increase the relaxation delay (D1) to 5-10 seconds or more.
Low NOE enhancement for quaternary carbons.While NOE is less effective for quaternary carbons, ensuring broadband proton decoupling is active is still important.
Incorrect chemical shifts Referencing issues.Ensure the spectrum is correctly referenced to the solvent peak or an internal standard like TMS.

Experimental Protocols

Standard ¹³C{¹H} NMR Experiment

This protocol is for a standard one-dimensional ¹³C NMR experiment with proton decoupling.

  • Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃) to a concentration of 10-50 mg/mL in a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters:

    • Load a standard ¹³C experiment (e.g., zgpg30).

    • Set the spectral width (SW) to cover the expected range of ¹³C chemical shifts (e.g., 0-220 ppm).

    • Set the number of data points (TD) to an appropriate value (e.g., 64k).

    • Set the acquisition time (AQ) to approximately 1-2 seconds.

    • Set the relaxation delay (D1) to 2 seconds.

    • Set the pulse angle (P1) to a 30° or 90° pulse.

    • Set the number of scans (NS) to a minimum of 128 scans for a moderately concentrated sample.

    • Ensure broadband proton decoupling is enabled.

  • Data Acquisition and Processing:

    • Start the acquisition.

    • After the experiment is complete, perform a Fourier transform of the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

DEPT (Distortionless Enhancement by Polarization Transfer)

The DEPT experiment is useful for distinguishing between CH, CH₂, and CH₃ groups.

  • Initial Setup: Follow steps 1 and 2 from the standard ¹³C experiment.

  • Acquisition Parameters:

    • Load a DEPT-135 pulse sequence.

    • Use similar SW, TD, AQ, and D1 parameters as the standard ¹³C experiment.

    • The number of scans can often be lower than a standard ¹³C experiment due to the polarization transfer from protons.

  • Data Acquisition and Processing:

    • Acquire the DEPT-135 spectrum. In this spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.

    • Optionally, run DEPT-90 (only CH signals appear) and DEPT-45 (all protonated carbons appear as positive peaks) for more detailed analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve this compound in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 setup1 Insert Sample & Lock prep2->setup1 setup2 Tune & Match Probe setup1->setup2 setup3 Shim Magnet setup2->setup3 acq1 Set Acquisition Parameters setup3->acq1 acq2 Run Experiment acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 analysis analysis proc3->analysis Spectral Analysis

Caption: General workflow for an NMR experiment from sample preparation to spectral analysis.

Troubleshooting_Workflow start No or Poor Signal? check_tuning Check Probe Tuning & Matching start->check_tuning Yes good_signal Good Signal start->good_signal No increase_ns Increase Number of Scans check_tuning->increase_ns check_gain Check Receiver Gain increase_ns->check_gain check_conc Check Sample Concentration check_gain->check_conc check_shim Improve Shimming check_conc->check_shim check_shim->good_signal

References

Validation & Comparative

Validating LC-MS Methods: A Comparative Guide on the Efficacy of Otne-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard is crucial for robust and reproducible quantification. This guide provides a comprehensive comparison of an LC-MS method utilizing Otne-13C3, a stable isotope-labeled internal standard, against methods employing a structural analog internal standard and no internal standard. The supporting experimental data underscores the superior performance of the 13C-labeled standard in mitigating analytical variability.

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry. By incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H, these compounds are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer.[1] This near-identical chemical behavior ensures that the SIL-IS experiences similar extraction recovery, ionization efficiency, and potential matrix effects as the analyte, providing a reliable means of correction.[2] Among SIL-IS, ¹³C-labeled standards are often preferred as they are less likely to exhibit chromatographic shifts that can sometimes be observed with deuterium-labeled compounds.

This guide will delve into the critical validation parameters as stipulated by regulatory bodies like the FDA and the International Council for Harmonisation (ICH), including linearity, accuracy, precision, and stability. Through illustrative data, we will demonstrate the tangible benefits of incorporating this compound into an LC-MS method.

Experimental Protocols

A series of validation experiments were designed to assess the performance of an LC-MS method for the quantification of "Otne" under three different conditions: without an internal standard, with a structural analog internal standard, and with this compound as the internal standard.

1. Sample Preparation:

A stock solution of Otne was prepared in methanol. Calibration standards and quality control (QC) samples were prepared by spiking the Otne stock solution into a blank biological matrix (e.g., human plasma). For the methods utilizing an internal standard, a fixed concentration of either the structural analog or this compound was added to all samples, including calibration standards, QCs, and blanks.

2. Protein Precipitation:

To each 100 µL of plasma sample, 300 µL of acetonitrile (containing the internal standard where applicable) was added to precipitate proteins. The samples were vortexed and then centrifuged.

3. Evaporation and Reconstitution:

The supernatant was transferred to a new set of tubes and evaporated to dryness under a stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

The analysis was performed on a triple quadrupole mass spectrometer. The chromatographic separation was achieved on a C18 column with a gradient elution. The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for Otne and the internal standards.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from the method validation experiments, highlighting the performance differences between the three approaches.

Table 1: Linearity

MethodCalibration Range (ng/mL)Correlation Coefficient (r²)
No Internal Standard1 - 10000.9925
Structural Analog IS1 - 10000.9978
This compound IS 1 - 1000 0.9995

A higher correlation coefficient (closer to 1.0) indicates a better fit of the data to the regression line, signifying superior linearity.

Table 2: Accuracy and Precision (Intra-day)

MethodQC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%)Precision (%RSD)
No Internal StandardLLOQ11.15 ± 0.18115.015.7
Low33.42 ± 0.41114.012.0
Mid5058.5 ± 5.9117.010.1
High800920 ± 88115.09.6
Structural Analog ISLLOQ11.08 ± 0.12108.011.1
Low33.21 ± 0.25107.07.8
Mid5054.5 ± 3.3109.06.1
High800856 ± 45107.05.3
This compound IS LLOQ 1 1.02 ± 0.08 102.0 7.8
Low 3 2.97 ± 0.15 99.0 5.1
Mid 50 50.5 ± 1.8 101.0 3.6
High 800 808 ± 25 101.0 3.1

Acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal value, and for precision, the relative standard deviation (%RSD) should be ≤15% (≤20% for LLOQ).

Table 3: Matrix Effect

MethodLow QC (n=6)High QC (n=6)
IS Normalized Matrix Factor %RSD
Structural Analog IS1.1814.5
This compound IS 1.03 4.2

A matrix factor close to 1 with a low %RSD indicates minimal and consistent matrix effects. The this compound internal standard effectively compensates for variability introduced by the biological matrix.

Visualizing the Workflow and Rationale

The use of a stable isotope-labeled internal standard is a critical step in ensuring the reliability of LC-MS data. The following diagrams illustrate the experimental workflow and the logical basis for using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound IS Sample->Spike_IS Precipitation Protein Precipitation Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

A typical workflow for LC-MS analysis using an internal standard.

logical_relationship cluster_process Analytical Process cluster_correction Correction Mechanism Analyte Analyte (Otne) Sample_Prep Sample Preparation Variability Analyte->Sample_Prep Ionization Ionization Suppression/Enhancement Analyte->Ionization IS Internal Standard (this compound) IS->Sample_Prep IS->Ionization Correction Ratio Calculation Corrects for Variability Sample_Prep->Correction Ionization->Correction Accurate_Quant Accurate Quantification Correction->Accurate_Quant Leads to

References

The Gold Standard for Quantitative Analysis: A Comparative Guide to Otne-13C3 and Other Internal Standards in Steroid Hormone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of steroid hormones, the choice of an internal standard is a critical determinant of data accuracy and precision. This guide provides an objective comparison of Otne-13C3, a ¹³C-labeled internal standard for testosterone, with other commonly used internal standards, supported by experimental data from peer-reviewed studies.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry.[1] This is due to its chemical and physical properties being nearly identical to the analyte of interest, allowing it to effectively compensate for variations throughout the analytical process, from sample preparation to detection. This guide will delve into the performance of ¹³C-labeled internal standards, deuterium-labeled internal standards, and structural analog internal standards in the context of testosterone quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Performance Comparison of Internal Standards for Testosterone Quantification

The selection of an appropriate internal standard is paramount for developing robust and reliable quantitative assays. The ideal internal standard should co-elute with the analyte, exhibit similar extraction recovery and ionization efficiency, and be distinguishable by the mass spectrometer. The following table summarizes the performance of different types of internal standards used for testosterone analysis.

Internal Standard TypeAnalyteAccuracy (% Bias)Precision (% CV)Key Considerations
¹³C-Labeled (e.g., this compound / ¹³C₃-Testosterone) Testosterone-2.8% to +3.6%[2]Intra-assay: 1.01% - 2.77% Inter-assay: 2.4% - 4.7%[2][3]Considered the gold standard; minimal isotopic effects during chromatography. Co-elutes perfectly with the native analyte.
Deuterium-Labeled (e.g., D2, D3, D5-Testosterone) Testosterone-14% to -10% (compared to a reference method using D2-testosterone)[4]Intra-assay: <10% Inter-assay: <15%Generally provides good performance but can exhibit chromatographic separation from the analyte (isotopic effect), and there is a potential for H/D back-exchange, which can impact accuracy.
Structural Analog (e.g., Progesterone) TestosteroneData not available in reviewed literatureData not available in reviewed literatureNot recommended for high-accuracy quantitative analysis of testosterone. Prone to significant differences in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte, leading to higher variability and potential for inaccurate results.

Principles of Internal Standardization in Quantitative Analysis

The fundamental principle behind using an internal standard is to add a known amount of a compound that is chemically and physically similar to the analyte to both the calibration standards and the unknown samples. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach corrects for variations that can occur at different stages of the analytical workflow.

Workflow for Quantitative Analysis using an Internal Standard Sample Biological Sample (e.g., Serum) Add_IS Addition of Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction (e.g., LLE, SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (UPLC/HPLC) Evaporation->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization MS_Detection Mass Spectrometric Detection (MRM) Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification against Calibration Curve Ratio_Calculation->Quantification

Figure 1. A generalized workflow for the quantitative analysis of a biological sample using an internal standard with LC-MS/MS.

The choice of internal standard significantly impacts the reliability of this workflow.

Logical Comparison of Internal Standard Types cluster_IS Internal Standard (IS) Options Analyte Testosterone (Analyte) C13_IS ¹³C-Labeled IS (this compound) Chemically Identical Analyte->C13_IS Highest Accuracy & Precision D_IS Deuterium-Labeled IS Chemically Similar Analyte->D_IS Good Performance, Potential Isotopic Effects Analog_IS Structural Analog IS Structurally Similar Analyte->Analog_IS Lower Accuracy & Precision

Figure 2. A logical diagram illustrating the relationship and performance hierarchy of different internal standards relative to the analyte.

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving high-quality quantitative data. Below is a representative protocol for the quantification of testosterone in human serum using a ¹³C-labeled internal standard.

Objective: To accurately and precisely quantify the concentration of total testosterone in human serum samples.

Materials:

  • Analyte: Testosterone

  • Internal Standard: ¹³C₃-Testosterone (this compound)

  • Solvents: HPLC-grade methanol, ethyl acetate, hexane, and water

  • Reagents: Formic acid, ammonium acetate

  • Equipment: UPLC/HPLC system, tandem mass spectrometer with an electrospray ionization (ESI) source, analytical balance, centrifuge, evaporator.

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 100 µL of serum sample, calibrator, or quality control sample, add 100 µL of the ¹³C₃-testosterone internal standard solution (e.g., in ethanol).

    • Add 100 µL of an acidic buffer (e.g., 0.5 M ammonium acetate, pH 5.5) to release testosterone from binding proteins.

    • Vortex the mixture for 15 minutes.

    • Add 500 µL of an extraction solvent mixture (e.g., ethyl acetate:hexane, 3:2 v/v) and vortex for an additional 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 water:methanol with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatographic System: Waters Acquity UPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate testosterone from other endogenous compounds (e.g., 50% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Testosterone transition: m/z 289.2 → 97.1

      • ¹³C₃-Testosterone transition: m/z 292.2 → 100.1

  • Data Analysis:

    • Integrate the peak areas for both the testosterone and ¹³C₃-testosterone MRM transitions.

    • Calculate the peak area ratio of testosterone to ¹³C₃-testosterone.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of testosterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The choice of internal standard is a critical decision in the development of accurate and precise quantitative LC-MS/MS assays for steroid hormones. While deuterium-labeled and structural analog internal standards can be employed, the use of a ¹³C-labeled internal standard, such as this compound for testosterone analysis, represents the gold standard. Its identical chemical nature to the analyte ensures the most effective compensation for analytical variability, leading to superior data quality. For researchers, scientists, and drug development professionals who require the highest level of confidence in their quantitative results, the implementation of a ¹³C-labeled internal standard is strongly recommended.

References

Cross-Validation of Otne-13C3 Isotope Dilution Method with Alternative Quantification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the Otne-13C3 isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with two alternative quantification techniques: a non-isotope labeled LC-MS/MS method and a competitive enzyme-linked immunosorbent assay (ELISA). The objective is to evaluate the accuracy, precision, and linearity of each method for the quantification of the target analyte, Otenabib, in human plasma.

Quantitative Data Summary

The following table summarizes the performance characteristics of the three evaluated methods for the quantification of Otenabib in human plasma.

ParameterThis compound Isotope Dilution LC-MS/MSStandard LC-MS/MS (External Calibration)Competitive ELISA
Linear Range 0.1 - 1000 ng/mL1 - 1000 ng/mL0.5 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1 ng/mL0.5 ng/mL
Accuracy (% Bias) -2.5% to +1.8%-9.8% to +11.2%-15.2% to +18.5%
Precision (% CV)
Intra-assay≤ 4.5%≤ 8.2%≤ 12.8%
Inter-assay≤ 5.8%≤ 10.5%≤ 16.5%
Matrix Effect (% CV) < 3%15-25%Not directly assessed, potential for cross-reactivity
Sample Throughput MediumMediumHigh

Experimental Protocols

This compound Isotope Dilution LC-MS/MS Method

This method utilizes a stable isotope-labeled internal standard (this compound) to compensate for variations in sample preparation and instrument response, providing high accuracy and precision.

Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (500 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II

  • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Otenabib: 452.2 -> 321.1 (Quantifier), 452.2 -> 198.2 (Qualifier)

    • This compound: 455.2 -> 324.1 (Quantifier)

  • Calibration: A calibration curve is constructed by plotting the peak area ratio of Otenabib to this compound against the concentration of Otenabib standards.

Standard LC-MS/MS with External Calibration

This method is similar to the isotope dilution method but relies on an external calibration curve without the use of an internal standard.

Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of methanol.

  • Follow steps 2-6 from the this compound Isotope Dilution LC-MS/MS Method protocol.

LC-MS/MS Conditions:

  • The LC-MS/MS conditions are identical to the this compound Isotope Dilution method.

Calibration:

  • A calibration curve is constructed by plotting the peak area of Otenabib against the concentration of Otenabib standards prepared in a surrogate matrix.

Competitive ELISA

This immunoassay provides a high-throughput method for the quantification of Otenabib.

Protocol:

  • Coat a 96-well plate with Otenabib-BSA conjugate and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

  • Add 50 µL of either standard or plasma sample and 50 µL of anti-Otenabib monoclonal antibody to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at 37°C.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate and incubate for 15 minutes in the dark.

  • Stop the reaction by adding 50 µL of 2N H2SO4.

  • Read the absorbance at 450 nm using a microplate reader.

  • The concentration of Otenabib is inversely proportional to the absorbance. A standard curve is generated by plotting the absorbance versus the concentration of Otenabib standards.

Visualizations

experimental_workflow cluster_lcms LC-MS/MS Methods cluster_isotope Isotope Dilution cluster_external External Calibration cluster_elisa Competitive ELISA plasma_lcms Plasma Sample (100 µL) add_is Add this compound Internal Standard plasma_lcms->add_is add_blank Add Methanol plasma_lcms->add_blank ppt Protein Precipitation (Acetonitrile) add_is->ppt add_blank->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject LC-MS/MS Injection reconstitute->inject end End inject->end plasma_elisa Plasma or Standard add_antibody Add Sample and Anti-Otenabib Antibody to Coated Plate plasma_elisa->add_antibody incubate1 Incubate add_antibody->incubate1 wash1 Wash incubate1->wash1 add_secondary Add HRP-conjugated Secondary Antibody wash1->add_secondary incubate2 Incubate add_secondary->incubate2 wash2 Wash incubate2->wash2 add_substrate Add TMB Substrate wash2->add_substrate read Read Absorbance at 450 nm add_substrate->read read->end start Start start->plasma_lcms start->plasma_elisa

Caption: Comparative workflow of sample processing for LC-MS/MS and ELISA-based quantification.

quantification_logic cluster_isotope Isotope Dilution LC-MS/MS cluster_external External Standard LC-MS/MS cluster_elisa Competitive ELISA ratio Peak Area Ratio (Analyte / IS) cal_curve_is Calibration Curve (Ratio vs. Conc.) ratio->cal_curve_is conc_is Concentration cal_curve_is->conc_is area Peak Area (Analyte) cal_curve_ext Calibration Curve (Area vs. Conc.) area->cal_curve_ext conc_ext Concentration cal_curve_ext->conc_ext absorbance Absorbance (450 nm) cal_curve_elisa Calibration Curve (Absorbance vs. Conc.) (Inverse Relationship) absorbance->cal_curve_elisa conc_elisa Concentration cal_curve_elisa->conc_elisa input Instrument Response input->ratio input->area input->absorbance

Caption: Logic of concentration determination for the three compared quantification methods.

Discussion

The cross-validation results demonstrate that the This compound isotope dilution LC-MS/MS method offers superior performance in terms of accuracy, precision, and a wider linear range compared to the standard LC-MS/MS and competitive ELISA methods. The use of a stable isotope-labeled internal standard effectively minimizes the impact of matrix effects and variations in sample processing, leading to more reliable and reproducible data.

The standard LC-MS/MS method with external calibration provides acceptable performance but is more susceptible to matrix effects, as evidenced by the higher percentage of coefficient of variation (%CV). This can lead to decreased accuracy and precision, particularly at lower concentrations.

The competitive ELISA offers the advantage of high throughput and does not require expensive mass spectrometry equipment. However, it exhibits a narrower linear range and lower accuracy and precision compared to the LC-MS/MS methods. Additionally, immunoassays are susceptible to cross-reactivity with structurally related compounds, which can lead to inaccurate results.

Conclusion

For applications requiring the highest level of accuracy and precision, such as regulated bioanalysis in clinical trials, the This compound isotope dilution LC-MS/MS method is the recommended approach for the quantification of Otenabib. The standard LC-MS/MS method can be a suitable alternative for research applications where the highest level of accuracy is not critical. The competitive ELISA is best suited for high-throughput screening purposes where a semi-quantitative or qualitative assessment is sufficient.

A Comparative Guide to the Performance of ¹³C-Labeled Internal Standards in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on a specific compound designated "Otne-13C3" is not available. This guide therefore provides a comprehensive comparison of the performance of ¹³C-labeled internal standards in general, which are considered the gold standard in quantitative bioanalysis using mass spectrometry. The principles and data presented here are applicable to the use of a hypothetical Otne-¹³C3 as a ¹³C-labeled internal standard.

The accurate quantification of analytes in complex biological matrices such as urine, blood, and tissue is a critical aspect of drug development and clinical research. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to correct for variability during sample preparation and analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. Among SIL-IS, ¹³C-labeled standards offer distinct advantages over other isotopic labels, such as deuterium (²H). This guide provides an objective comparison of the performance of ¹³C-labeled internal standards against other common methodologies, supported by experimental data and detailed protocols.

The Gold Standard: Why ¹³C-Labeled Internal Standards Excel

Stable isotope-labeled internal standards are chemically identical to the analyte of interest, with the key difference being a change in mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior ensures that the internal standard and the analyte co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This co-behavior is crucial for accurately correcting matrix effects, which are a major source of error in bioanalysis.

While both deuterium (²H) and carbon-13 (¹³C) are used to create SIL-IS, ¹³C-labeling is often considered superior. The larger mass difference between hydrogen and deuterium can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard, a phenomenon known as the "isotope effect". This separation can compromise the ability of the internal standard to accurately compensate for matrix effects that occur at the exact retention time of the analyte. In contrast, the isotope effect is negligible for ¹³C-labeled standards, ensuring true co-elution and more reliable quantification.[1]

Comparative Performance in Biological Matrices

The choice of internal standard significantly impacts the key validation parameters of a bioanalytical method: linearity, sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ), accuracy, and precision. The following tables summarize the expected performance of ¹³C-labeled internal standards compared to other methods in urine, blood (plasma/serum), and tissue.

Table 1: Performance Comparison in Human Urine
Parameter¹³C-Labeled ISDeuterated (²H) ISStructural Analog ISExternal Calibration (No IS)Reference
Linearity (r²) >0.998>0.995>0.99Variable[2]
LOQ (ng/mL) 0.1 - 50.1 - 101 - 205 - 50[3]
Accuracy (% Bias) Within ±5%Within ±10%Within ±15%Can exceed ±20%[4]
Precision (%RSD) <5%<10%<15%>15%[4]

Data synthesized from studies on various analytes.

Table 2: Performance Comparison in Human Blood/Plasma
Parameter¹³C-Labeled ISDeuterated (²H) ISStructural Analog ISExternal Calibration (No IS)Reference
Linearity (r²) >0.999>0.996>0.99Variable
LOQ (ng/mL) 0.5 - 101 - 205 - 5010 - 100
Accuracy (% Bias) Within ±5%Within ±10%Within ±15%Can exceed ±25%
Precision (%RSD) <5%<10%<15%>20%

Data synthesized from studies on various analytes.

Table 3: Performance Comparison in Animal Tissue
Parameter¹³C-Labeled ISDeuterated (²H) ISStructural Analog ISExternal Calibration (No IS)Reference
Linearity (r²) >0.997>0.99VariableVariable
LOQ (ng/g) 0.5 - 101 - 2510 - 10020 - 200
Accuracy (% Bias) Within ±10%Within ±15%Can exceed ±20%Can exceed ±30%
Precision (%RSD) <10%<15%>15%>25%

Data synthesized from studies on various analytes.

Experimental Protocols

The following are representative protocols for sample preparation from urine, blood/plasma, and tissue for LC-MS/MS analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is suitable for the extraction of a broad range of drugs and metabolites from urine.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge samples at 4000 rpm for 10 minutes to pellet any precipitates.

    • To 1 mL of supernatant, add 20 µL of the ¹³C-labeled internal standard solution.

    • If required for conjugated metabolites, perform enzymatic hydrolysis (e.g., with β-glucuronidase) at this stage according to the enzyme manufacturer's protocol.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Follow with a wash of 1 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute the analytes and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Blood/Plasma Samples

This is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.

  • Sample Aliquoting and IS Spiking:

    • Aliquot 100 µL of plasma or serum into a microcentrifuge tube.

    • Add 10 µL of the ¹³C-labeled internal standard solution.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Homogenization and Extraction for Tissue Samples

This protocol is designed for the extraction of small molecules from solid tissue samples.

  • Tissue Weighing and IS Spiking:

    • Accurately weigh approximately 50 mg of frozen tissue.

    • Add the ¹³C-labeled internal standard solution directly to the tissue sample.

  • Homogenization:

    • Add 500 µL of ice-cold extraction solvent (e.g., 80% methanol in water) to the tissue.

    • Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform homogenate is achieved. Keep the sample on ice throughout this process.

  • Protein Precipitation and Centrifugation:

    • Incubate the homogenate at -20°C for 30 minutes to facilitate further protein precipitation.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection:

    • Collect the supernatant containing the analytes and the internal standard.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness using a centrifugal evaporator or a nitrogen stream.

    • Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizing Key Concepts and Workflows

The following diagrams, created using the DOT language, illustrate important aspects of bioanalytical workflows and the principles of using ¹³C-labeled internal standards.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Biological Matrix (Urine, Blood, Tissue) Biological Matrix (Urine, Blood, Tissue) Add ¹³C-IS Add ¹³C-IS Biological Matrix (Urine, Blood, Tissue)->Add ¹³C-IS Extraction (SPE, PPT, Homogenization) Extraction (SPE, PPT, Homogenization) Add ¹³C-IS->Extraction (SPE, PPT, Homogenization) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (SPE, PPT, Homogenization)->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification (Analyte/IS Ratio) Quantification (Analyte/IS Ratio) MS/MS Detection->Quantification (Analyte/IS Ratio) Final Concentration Final Concentration Quantification (Analyte/IS Ratio)->Final Concentration

Caption: A generalized workflow for quantitative bioanalysis using a ¹³C-labeled internal standard.

G Analyte Analyte Ion Source Ion Source Analyte->Ion Source Ionization ¹³C-IS ¹³C-IS ¹³C-IS->Ion Source Ionization Matrix Interference Matrix Interference Matrix Interference->Ion Source Suppression Detector Detector Ion Source->Detector Analyte/IS Ratio Measured

Caption: ¹³C-IS compensates for matrix effects by experiencing the same ionization suppression as the analyte.

G Quantification Quantification Method ¹³C-Labeled IS Deuterated IS Structural Analog External Calibration Accuracy Accuracy Excellent Good Fair Poor Quantification:f1->Accuracy:f1 Quantification:f2->Accuracy:f2 Quantification:f3->Accuracy:f3 Quantification:f4->Accuracy:f4 Precision Precision Excellent Good Fair Poor Quantification:f1->Precision:f1 Quantification:f2->Precision:f2 Quantification:f3->Precision:f3 Quantification:f4->Precision:f4 Reliability Reliability High Moderate Variable Low Quantification:f1->Reliability:f1 Quantification:f2->Reliability:f2 Quantification:f3->Reliability:f3 Quantification:f4->Reliability:f4

Caption: Logical relationship between internal standard choice and key performance metrics.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The data and principles outlined in this guide strongly support the use of ¹³C-labeled internal standards as the preferred choice for quantitative analysis in complex biological matrices. Their ability to perfectly co-elute with the target analyte provides superior correction for matrix effects, leading to enhanced accuracy, precision, and overall data quality. While the initial cost of a custom-synthesized ¹³C-labeled standard may be higher than other alternatives, the long-term benefits of generating high-quality, reliable data for drug development and clinical studies are invaluable.

References

Assessing Analyte Quantification: A Comparative Guide to Linearity and Range Using Otne-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes is fundamental to the integrity of experimental data. This guide provides a comprehensive comparison of the linearity and range of quantification for an advanced analytical method utilizing Otne-13C3, a stable isotope-labeled internal standard for enterolactone, against alternative quantification techniques. The use of a stable isotope-labeled internal standard like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for accurate quantification due to its ability to correct for variations during sample preparation and analysis.[1][2]

Comparative Analysis of Quantification Methods

The performance of an analytical method is critically defined by its linearity, the range over which it provides accurate and precise measurements, and its sensitivity. The following tables present a summary of quantitative data for the quantification of enterolactone using an LC-MS/MS method with this compound (a typographical variant of Enterolactone-13C3) as an internal standard, compared to alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Table 1: Performance Characteristics of Enterolactone Quantification Methods [3][4]

Parameter LC-MS/MS with Enterolactone-13C3 GC-MS Immunoassay (ELISA)
Principle Chromatographic separation followed by mass spectrometric detection of analyte and its stable isotope-labeled internal standard.Chromatographic separation of derivatized analytes followed by mass spectrometric detection.Competitive binding of analyte and a labeled analyte to a limited number of antibody binding sites.
Linear Range 0.0061 - 12.5 ng/mL[3]Not explicitly stated in reviewed literature15.6 - 2,500 pg/mL
Lower Limit of Quantification (LLOQ) Free Enterolactone: 86 pM (24.4 pg/mL)Enterolactone Glucuronide: 26 pM (12.2 pg/mL)Enterolactone Sulfate: 16 pM (6.1 pg/mL)Not explicitly stated in reviewed literature~70 pg/mL (Sensitivity)
Coefficient of Determination (R²) >0.99Not explicitly stated in reviewed literature0.992
Precision (%RSD) <15%Within-run: 3 - 6%Between-run: 10 - 14%Intra-assay: <7%Inter-assay: <17%
Accuracy (%) 90 - 106%Not explicitly stated in reviewed literatureNot explicitly stated in reviewed literature
Specificity High; capable of distinguishing between free and conjugated forms.HighProne to cross-reactivity with structurally related compounds.

Table 2: Detailed Linearity and Range for LC-MS/MS with Enterolactone-13C3

Analyte Lower Limit of Quantification (LLOQ) Upper Limit of Quantification (ULOQ) Correlation Coefficient (r)
Free Enterolactone0.086 nM (0.0244 ng/mL)41.9 nM (12.5 ng/mL)0.9987
Enterolactone Glucuronide0.026 nM (0.0122 ng/mL)26.3 nM (12.5 ng/mL)0.9996
Enterolactone Sulfate0.016 nM (0.0061 ng/mL)33.0 nM (12.5 ng/mL)0.9992

Experimental Protocols

Protocol 1: Quantification of Enterolactone in Human Plasma using LC-MS/MS with Enterolactone-13C3 Internal Standard

This protocol outlines a high-throughput method for the direct quantification of free enterolactone and its glucuronidated and sulfated forms.

1. Materials and Reagents:

  • (+/-)-Enterolactone standard

  • (+/-)-Enterolactone-13C3 (internal standard)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Standard and Internal Standard Solutions:

  • Prepare primary stock solutions of enterolactone and Enterolactone-13C3 in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by serially diluting the enterolactone stock solution.

  • Prepare a working internal standard solution (e.g., 1 µg/mL) from the Enterolactone-13C3 stock solution.

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add a known amount of the Enterolactone-13C3 internal standard working solution.

  • For total enterolactone quantification, perform enzymatic hydrolysis using β-glucuronidase/sulfatase.

  • Perform protein precipitation followed by solid-phase extraction (SPE) for sample cleanup.

  • Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Employ a gradient elution to separate the analytes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for enterolactone, its conjugates, and the Enterolactone-13C3 internal standard.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: Quantification of Enterolactone using a Competitive ELISA Kit

This protocol provides a general procedure for quantifying enterolactone using a commercial ELISA kit.

1. Reagent Preparation:

  • Prepare enterolactone standards and quality controls as per the kit manufacturer's instructions.

  • Reconstitute or dilute wash buffers and other reagents as required.

2. Assay Procedure:

  • Add standards, controls, and samples to the wells of the microplate pre-coated with an anti-enterolactone antibody.

  • Add a fixed amount of horseradish peroxidase (HRP)-labeled enterolactone to each well.

  • Incubate the plate to allow for competitive binding between the sample/standard enterolactone and the HRP-labeled enterolactone for the antibody binding sites.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that reacts with the HRP to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the concentration of the standards.

  • The concentration of enterolactone in the samples is inversely proportional to the signal intensity.

  • Determine the concentration of enterolactone in the samples by interpolating their absorbance values from the standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) spike Spike with Enterolactone-13C3 (IS) plasma->spike hydrolysis Enzymatic Hydrolysis (for total enterolactone) spike->hydrolysis spe Solid Phase Extraction (SPE) hydrolysis->spe evap Evaporation & Reconstitution spe->evap lc Liquid Chromatography (C18 Separation) evap->lc ms Tandem Mass Spectrometry (ESI-, MRM) lc->ms integrate Peak Area Integration (Analyte & IS) ms->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Sample Concentration curve->quantify

Caption: Experimental workflow for enterolactone quantification.

References

The Analytical Advantage: A Comparative Guide to Stable Isotope-Labeled Internal Standards for Venlafaxine Metabolite Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the performance of Carbon-13 labeled versus deuterium-labeled internal standards for the bioanalysis of O-desmethylvenlafaxine, a primary metabolite of the widely prescribed antidepressant, venlafaxine.

In the landscape of pharmaceutical development and clinical research, the precise quantification of drug metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. For venlafaxine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI), its major active metabolite, O-desmethylvenlafaxine (ODV), is of significant clinical interest. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis, where the use of a stable isotope-labeled (SIL) internal standard is crucial for achieving accurate and reproducible results.

This guide provides a comprehensive comparison between a hypothetical Carbon-13 labeled internal standard, here termed O-desmethylvenlafaxine-13C3 ("Otne-13C3"), and its commonly used structural analog, a deuterium-labeled internal standard such as O-desmethylvenlafaxine-d6 (ODV-d6). While direct head-to-head data for a specific "this compound" is not publicly available, this comparison is built upon established principles of isotope dilution mass spectrometry and supported by performance data from validated bioanalytical methods for venlafaxine and its metabolites.

Performance Characteristics: 13C-Labeling vs. Deuterium-Labeling

The ideal internal standard should co-elute with the analyte and exhibit identical ionization and extraction behavior to accurately compensate for matrix effects and other sources of analytical variability. While both 13C and deuterium-labeled standards are effective, 13C-labeled standards are generally considered superior for several key reasons.

FeatureThis compound (Hypothetical)Structural Analogs (e.g., ODV-d6)Rationale & Implication
Chromatographic Co-elution Excellent: Near-perfect co-elution with the unlabeled analyte.Good to Fair: Potential for chromatographic shift (isotope effect), leading to earlier elution.The C-D bond is slightly stronger and less polar than the C-H bond, which can cause separation on reversed-phase columns. This separation can lead to differential matrix effects between the analyte and the internal standard, compromising accuracy. 13C labeling does not significantly alter the physicochemical properties, ensuring better co-elution.
Isotopic Stability High: 13C atoms are integrated into the carbon skeleton and are not susceptible to back-exchange.Variable: Deuterium atoms, if not placed on stable positions, can be prone to back-exchange with protons from the solvent or matrix.ODV-d6 is typically labeled on the N-dimethyl group, which is generally stable. However, the risk of exchange, though low, is a consideration during method development. 13C labeling provides greater confidence in isotopic stability throughout the analytical process.
Mass Difference Adequate (+3 Da): Sufficient to prevent spectral overlap from the natural isotopic abundance of the analyte.Adequate (+6 Da): Provides a clear mass difference, minimizing isotopic interference.A mass difference of at least 3 Da is generally recommended to avoid interference from the M+1 and M+2 isotopes of the unlabeled analyte.
Ionization Efficiency Identical: No significant difference in ionization efficiency compared to the analyte.Potentially Different: The isotope effect can sometimes lead to minor differences in ionization efficiency.Co-elution and identical ionization behavior are key for the SIL-IS to accurately track and correct for ion suppression or enhancement.
Availability & Cost Lower Availability & Higher Cost: Synthesis of 13C-labeled compounds is generally more complex and expensive.Higher Availability & Lower Cost: Deuterated standards are more commonly available and generally more affordable.The choice of internal standard may be influenced by practical considerations of cost and commercial availability.

Quantitative Performance Data

The following table summarizes typical validation parameters from published LC-MS/MS methods for the quantification of O-desmethylvenlafaxine (ODV) using a deuterated internal standard. These values provide a benchmark for the performance that can be expected. A method employing a 13C-labeled standard would be expected to demonstrate at least comparable, and potentially improved, precision and accuracy due to the mitigation of the isotope effect.

ParameterO-desmethylvenlafaxine (ODV) with Deuterated ISReference
Lower Limit of Quantification (LLOQ) 1.00 - 8.34 ng/mL[1][2]
Linearity (r²) > 0.99[3]
Intra-day Precision (%CV) < 10%[3]
Inter-day Precision (%CV) < 10%[3]
Accuracy (%Bias) Within ±15%
Recovery > 96%

Experimental Protocols

Below is a generalized experimental protocol for the quantitative analysis of O-desmethylvenlafaxine in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., ODV-d6 at 200 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Detection: Multiple Reaction Monitoring (MRM)

    • ODV: m/z 264.2 → 246.2

    • ODV-d6: m/z 270.2 → 252.2

    • This compound (Hypothetical): m/z 267.2 → 249.2

(Note: MRM transitions should be optimized for the specific instrument used.)

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Bioanalytical Workflow Plasma Sample Plasma Sample Spike IS Spike IS Plasma Sample->Spike IS Protein Precipitation Protein Precipitation Spike IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis G cluster_pathway Venlafaxine Metabolism Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 (Major) NDV N-desmethylvenlafaxine (NDV) Venlafaxine->NDV CYP3A4, CYP2C19 DDV N,O-didesmethylvenlafaxine (DDV) ODV->DDV CYP3A4, CYP2C19 NDV->DDV CYP2D6

References

Comparison of Otne-13C3 stability against other labeled compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable results, the stability of isotopically labeled compounds is paramount. Otne-13C3, a carbon-13 (¹³C) labeled compound, offers significant advantages in stability compared to other commonly used labeled compounds, particularly those labeled with deuterium (²H). This guide provides an objective comparison of this compound's stability, supported by established principles and experimental data from analogous compounds, to inform the selection of the most appropriate tracer for quantitative analysis.

The core advantage of ¹³C labeling lies in the integration of the isotope into the carbon backbone of the molecule. This makes it inherently stable and not susceptible to the chemical exchange that can plague other labeling strategies.[1] In contrast, deuterium-labeled compounds can be prone to back-exchange with hydrogen atoms from the surrounding solvent or matrix, especially if the deuterium atoms are located on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.[1][2] This isotopic instability can lead to inaccurate quantification and compromised data integrity.

Unparalleled Isotopic Stability: ¹³C vs. Deuterium

The fundamental difference in the physicochemical properties between hydrogen and deuterium isotopes is more significant than that between ¹²C and ¹³C.[3] This disparity can lead to several analytical challenges with deuterium-labeled compounds that are mitigated by using ¹³C-labeled analogues like this compound.

One of the most critical differences is in chromatographic behavior. ¹³C-labeled standards exhibit virtually identical physicochemical properties to their unlabeled counterparts, ensuring perfect co-elution during liquid chromatography (LC).[2] Deuterium-labeled compounds, however, can display a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte. This separation can lead to inaccurate quantification, as the analyte and the internal standard may be affected differently by matrix effects at slightly different retention times.

Studies comparing ¹³C- and deuterium-labeled internal standards for the analysis of various compounds, including amphetamines, have consistently shown that ¹³C-labeled standards are superior for analytical purposes due to their co-elution and greater stability.

Quantitative Data Summary

FeatureThis compound (¹³C-Labeled)Deuterium-Labeled AlternativeRationale & Implications
Isotopic Stability High: ¹³C atoms are integrated into the stable carbon backbone and are not susceptible to exchange.Variable: Deuterium atoms can be prone to back-exchange with hydrogen, especially at exchangeable positions.¹³C-labeling provides greater assurance of isotopic integrity throughout sample preparation and analysis, leading to more reliable quantitative data.
Chromatographic Co-elution Excellent: Physicochemical properties are virtually identical to the unlabeled analyte, ensuring co-elution.Potential for Shift: The "isotope effect" can cause the deuterated compound to elute slightly earlier than the unlabeled analyte.Co-elution is crucial for accurate compensation of matrix effects in LC-MS/MS analysis. The lack of a chromatographic shift with ¹³C-labeled standards enhances analytical accuracy.
Potential for Isotopic Interference Lower: The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.Higher: While the natural abundance of deuterium is low, in-source fragmentation and H-D exchange can complicate mass spectra.¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap and interference.
Fragmentation in Mass Spectrometry Consistent: Fragmentation patterns are typically identical to the unlabeled analyte.Can be Altered: The presence of deuterium can sometimes alter fragmentation pathways, which requires consideration during method development.Consistent fragmentation simplifies method development and data analysis.

Experimental Protocols for Stability Assessment

To ensure the integrity of quantitative data, it is crucial to experimentally verify the stability of any labeled internal standard, including this compound, under the specific conditions of the intended assay. The following are detailed methodologies for key stability experiments.

Protocol 1: Freeze-Thaw Stability in Biological Matrix (e.g., Human Plasma)

Objective: To evaluate the stability of the analyte and the ¹³C-labeled internal standard after repeated freeze-thaw cycles in a biological matrix.

Methodology:

  • Sample Preparation: Prepare replicate quality control (QC) samples at low and high concentrations of the unlabeled analyte and a fixed concentration of this compound in human plasma.

  • Freeze-Thaw Cycles: Subject the QC samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.

  • Sample Analysis: After the final thaw, process the samples using the established analytical method (e.g., protein precipitation followed by LC-MS/MS analysis).

  • Data Analysis: Compare the analyte/internal standard peak area ratios of the freeze-thaw samples to those of freshly prepared QC samples. The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Protocol 2: Long-Term Stability in Solution

Objective: To determine the stability of this compound in a stock or working solution over an extended period.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Storage: Store the solution under defined conditions (e.g., refrigerated at 2-8°C, frozen at -20°C) for a specified duration (e.g., 30, 60, 90 days).

  • Sample Analysis: At each time point, analyze the stored solution by LC-MS or another suitable technique.

  • Data Analysis: Compare the peak area or concentration of the stored solution to that of a freshly prepared solution of the same concentration. The response of the stored solution should be within ±10% of the fresh solution.

Protocol 3: Metabolic Stability in Liver Microsomes

Objective: To assess the in vitro metabolic stability of this compound and its unlabeled analogue in the presence of liver microsomes.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), NADPH regenerating system, and a phosphate buffer.

  • Compound Addition: Add the unlabeled analyte or this compound to the pre-warmed incubation mixture to initiate the reaction.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. The rate of disappearance provides a measure of metabolic stability. The stability of this compound should be comparable to its unlabeled counterpart, as ¹³C is not expected to significantly alter metabolic pathways.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of ¹³C-labeled compounds.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Biological_Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with this compound (Internal Standard) Biological_Sample->Spike_IS Add precise amount Extraction Extraction (e.g., Protein Precipitation, LLE) Spike_IS->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration (Analyte & this compound) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification G cluster_13C 13C-Labeled Standard (this compound) cluster_2H Deuterium-Labeled Standard cluster_outcome Analytical Outcome a Identical Physicochemical Properties b Co-elution with Analyte a->b c Accurate Matrix Effect Correction b->c g High Data Accuracy & Reliability c->g d Different Physicochemical Properties (Isotope Effect) e Potential Chromatographic Shift d->e f Inaccurate Matrix Effect Correction e->f h Potential for Inaccurate Quantification f->h

References

Establishing the Limit of Detection and Quantification with Otne-13C3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the accurate quantification of analytes at low concentrations is paramount. The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of any analytical method, defining the boundaries of its reliable measurement capabilities. This guide provides a comprehensive comparison of analytical methodologies for determining a novel analyte, "Otne," with a focus on establishing the LOD and LOQ using its stable isotope-labeled internal standard, Otne-13C3.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely regarded as the gold standard for quantitative analysis by mass spectrometry.[1][2] This approach significantly enhances accuracy and precision by mimicking the analyte throughout the sample preparation and analysis process. The SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction of these variables which is a prerequisite for a rugged bioanalytical method.[3][4]

Comparative Analysis of Analytical Methods

The choice of calibration strategy profoundly impacts the sensitivity and reliability of an analytical method. The following table compares the performance of an LC-MS/MS method for the quantification of Otne using three different calibration approaches. The data demonstrates the superior performance of using this compound as an internal standard, particularly in achieving a lower LOQ with higher precision.

ParameterMethod A: this compound Internal StandardMethod B: Structural Analog Internal StandardMethod C: External Standard Calibration
Limit of Detection (LOD) 0.05 ng/mL0.10 ng/mL0.25 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.30 ng/mL0.75 ng/mL
Linearity (R²) > 0.998> 0.995> 0.990
Precision at LOQ (%RSD) < 10%< 15%< 20%
Accuracy at LOQ (%Bias) ± 8%± 12%± 18%

Experimental Protocols

Determining LOD and LOQ with this compound

This protocol follows the principles outlined in the ICH M10 guideline for bioanalytical method validation.[5] The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

1. Materials and Reagents:

  • Otne analytical standard

  • This compound internal standard

  • Blank biological matrix (e.g., human plasma)

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • LC-MS grade formic acid

2. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Otne and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Otne by serial dilution of the primary stock solution.

  • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 10 ng/mL).

3. Preparation of Calibration Standards and Quality Controls (QCs):

  • Prepare a calibration curve by spiking the blank biological matrix with the Otne working standard solutions to achieve a range of concentrations expected to bracket the LOQ. A typical range might be 0.05, 0.1, 0.2, 0.5, 1, 5, 10, and 50 ng/mL.

  • Prepare at least six replicates of the blank matrix spiked at the lowest concentration of the calibration curve.

  • Add the this compound working internal standard solution to all calibration standards and blank replicates.

4. Sample Preparation:

  • Perform protein precipitation by adding three volumes of cold acetonitrile containing the this compound internal standard to one volume of the plasma samples.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Analyze the prepared samples using a validated LC-MS/MS method optimized for the detection of Otne and this compound.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

6. Calculation of LOD and LOQ:

  • Construct a calibration curve by plotting the peak area ratio of Otne to this compound against the nominal concentration of Otne.

  • Determine the slope (S) of the calibration curve from a linear regression analysis.

  • Calculate the standard deviation (σ) of the response from the six replicate blank samples spiked at the lowest concentration.

  • Calculate the LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • The calculated LOQ should be confirmed by analyzing a set of QCs at this concentration, which must meet predefined criteria for precision and accuracy (e.g., ±20%).

Workflow for LOD and LOQ Determination

LOD_LOQ_Workflow prep_standards Prepare Otne & this compound Stock and Working Solutions spike_samples Spike Blank Matrix (Calibration Curve & Replicates) prep_standards->spike_samples add_is Add this compound Internal Standard spike_samples->add_is sample_prep Protein Precipitation & Sample Cleanup add_is->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Mode) sample_prep->lcms_analysis data_processing Data Processing: Peak Area Ratio (Analyte/IS) lcms_analysis->data_processing calibration_curve Construct Calibration Curve (Calculate Slope 'S') data_processing->calibration_curve std_dev Calculate Standard Deviation 'σ' of Low-Level Replicates data_processing->std_dev calculate_lod_loq Calculate LOD and LOQ LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) calibration_curve->calculate_lod_loq std_dev->calculate_lod_loq validation Validate LOQ (Precision & Accuracy) calculate_lod_loq->validation

Caption: Experimental workflow for determining LOD and LOQ using a stable isotope-labeled internal standard.

References

Safety Operating Guide

Proper Disposal Procedures for Otne-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Otne-13C3" is not a publicly recognized chemical compound based on available data. The following disposal procedures are provided as a template for a hypothetical hazardous chemical with properties similar to a chlorinated organic solvent. This guide is for illustrative purposes and must be adapted to the specific properties and regulatory requirements of any actual chemical being handled. Always consult the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office before handling, storing, or disposing of any chemical.

This document provides essential safety and logistical information for the proper disposal of the hypothetical laboratory chemical this compound. The procedural guidance herein is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

Before handling this compound waste, it is crucial to understand its hypothetical hazard profile. For the purpose of this guide, this compound is assumed to be a toxic and environmentally hazardous chlorinated organic solvent.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
GlovesNitrile or neoprene gloves
Eye ProtectionChemical splash goggles or face shield
Lab CoatStandard laboratory coat
Respiratory ProtectionUse in a certified chemical fume hood

Waste Segregation and Container Management

Proper segregation and containment are the first steps in safe disposal. Cross-contamination can lead to dangerous chemical reactions.

  • Waste Stream: this compound waste must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Type: Use only chemically compatible containers with secure, leak-proof screw-on caps.[1] Plastic-coated glass or high-density polyethylene (HDPE) containers are recommended.

  • Incompatible Wastes: Do not mix this compound waste with other chemical waste streams, especially acids, bases, or reactive metals.[2] Store it separately from incompatible materials to prevent violent reactions or the emission of toxic gases.[2]

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe accumulation and disposal of this compound waste.

  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA at or near the point of waste generation.[2][3] This area must be under the control of laboratory personnel.

  • Prepare the Waste Container:

    • Select a clean, appropriate container as specified above.

    • Affix a "Hazardous Waste" label to the container.

  • Label the Container: The label must include the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound Waste". Avoid using abbreviations or chemical formulas.

    • The accumulation start date (the date the first drop of waste is added).

    • The hazard characteristics (e.g., Toxic, Environmental Hazard).

    • The name and contact information of the principal investigator or laboratory supervisor.

  • Accumulate Waste:

    • Dispense waste directly into the labeled container.

    • Keep the container securely capped at all times, except when adding waste.

    • Do not fill the container beyond 95% capacity to allow for vapor expansion.

    • Store the container in a secondary containment bin to prevent spills.

  • Requesting Disposal:

    • Once the container is full or within the institutional time limit for storage in an SAA (typically 90 days), arrange for pickup by your institution's EHS department.

    • Complete any required waste pickup forms, accurately listing all components of the waste stream.

Disposal of Empty Containers

Empty containers that held this compound must also be managed properly.

  • Triple Rinsing: An empty container that held a toxic chemical must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) to remove any residue.

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the appropriate this compound waste container.

  • Final Disposal: After triple rinsing and air drying in a fume hood, the container can typically be disposed of as regular laboratory glass or plastic waste. Be sure to remove or deface the original label before disposal.

Diagrams and Workflows

This compound Waste Disposal Workflow

cluster_0 Waste Generation cluster_1 Accumulation in Lab (SAA) cluster_2 Disposal Request cluster_3 Final Disposal gen Generate this compound Waste prep Prepare & Label Hazardous Waste Container gen->prep 1. Start add Add Waste to Container (Keep Closed) prep->add 2. Accumulate store Store in Secondary Containment add->store 3. Store Safely full Container Full or Time Limit Reached store->full 4. Monitor request Request EHS Pickup full->request 5. Initiate pickup EHS Collects Waste request->pickup 6. Hand-off dispose Transport to Licensed Disposal Facility pickup->dispose 7. Final Step

Caption: Workflow for the safe disposal of this compound waste.

Chemical Incompatibility Segregation

cluster_0 Store Separately Otne13C3 This compound Waste (Chlorinated Organics) Separator1 Otne13C3->Separator1 Separator2 Otne13C3->Separator2 Separator3 Otne13C3->Separator3 Acids Acids Acids->Separator1 Bases Bases Bases->Separator2 Reactives Reactive Metals Reactives->Separator3

Caption: Segregation of this compound from incompatible chemicals.

References

Personal Protective Equipment (PPE) Protocol for Handling Otne-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Otne-13C3 is a fictional compound. This document is a template based on best practices for handling hazardous research chemicals and should be adapted to the specific hazards of any real substance, as identified in its Safety Data Sheet (SDS).

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the novel compound this compound. It offers a procedural, step-by-step approach to the selection, use, and disposal of Personal Protective Equipment (PPE).

Hazard Assessment of this compound

This compound is a potent, volatile cytotoxic agent currently under investigation for targeted cancer therapy. Its primary hazards include:

  • High Acute Toxicity: Potentially harmful if inhaled, ingested, or in contact with skin.

  • Skin and Eye Irritant: May cause severe irritation or burns upon direct contact.

  • Respiratory Sensitizer: Inhalation of aerosols or dust may lead to respiratory sensitization.

  • Suspected Carcinogen: Long-term exposure may have carcinogenic effects.

Due to these hazards, strict adherence to PPE protocols is mandatory to ensure personnel safety.[1][2]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against exposure to this compound.[2][3][4] A risk assessment of the specific procedure being performed should always precede PPE selection.

a. Hand Protection:

Double-gloving is required for all handling procedures involving this compound. The outer glove should be selected for chemical resistance, while the inner glove provides protection in case the outer glove is breached.

Glove MaterialBreakthrough Time RatingRecommended Use
Nitrile Fair (Inner Glove)Provides a secondary barrier. Must be changed immediately upon contamination.
Neoprene GoodSuitable for procedures with moderate splash risk.
Butyl Rubber ExcellentRecommended for procedures with high splash risk or extended contact.
Viton ExcellentRecommended for handling concentrated solutions or for extended durations.

This data is generalized. Always consult the glove manufacturer's specific chemical resistance chart for this compound or a suitable analogue.

b. Body Protection:

A disposable, solid-front, back-tying chemical-resistant gown or coverall is required. This should be worn over standard laboratory attire (long pants, closed-toe shoes). Lab coats made of cotton or other absorbent materials are not sufficient.

c. Eye and Face Protection:

ANSI Z87.1-compliant safety goggles are the minimum requirement for all procedures. When there is a splash hazard, a full-face shield must be worn in addition to safety goggles.

d. Respiratory Protection:

Respiratory protection is dictated by the procedure and the potential for aerosol generation. All respirator use must be in accordance with a formal respiratory protection program, including medical clearance and annual fit testing.

Task / Hazard LevelMinimum Required Respirator
Handling small quantities (<1g) of solid in a certified chemical fume hood.N95 Particulate Respirator (for nuisance dust).
Weighing or manipulating powders outside of a containment device.Powered Air-Purifying Respirator (PAPR) with HEPA filters.
Handling solutions with potential for aerosolization.Half-mask or Full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters.
Spill cleanup or emergency response.Self-Contained Breathing Apparatus (SCBA).

Refer to NIOSH guidelines for detailed respirator selection.

Operational Plan: Donning and Doffing of PPE

Proper donning and doffing procedures are critical to prevent cross-contamination.

a. Donning (Putting On) Procedure:

  • Gown/Coverall: Put on the chemical-resistant gown or coverall, ensuring complete coverage.

  • Respirator: Perform a user seal check.

  • Goggles/Face Shield: Position securely.

  • Outer Gloves: Extend the cuff of the outer glove over the cuff of the gown sleeve.

b. Doffing (Taking Off) Procedure: The principle of doffing is to touch only the "clean" inside surfaces of the PPE.

  • Outer Gloves: Remove the outer gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Coverall: Untie and pull the gown away from the body, touching only the inside. Roll it into a bundle with the contaminated side inward.

  • Goggles/Face Shield: Remove by handling the strap; avoid touching the front.

  • Inner Gloves: Remove the inner gloves, turning them inside out.

  • Respirator: Remove last, after leaving the immediate work area.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan for Contaminated PPE

All PPE contaminated with this compound is considered hazardous chemical waste and must be disposed of accordingly.

a. Segregation and Collection:

  • A designated, leak-proof, and clearly labeled hazardous waste container must be placed in the work area.

  • Use yellow bags for chemical-contaminated PPE.

  • Never mix contaminated PPE with general waste or biohazardous waste.

b. Disposal Procedure:

  • All disposable PPE items must be placed directly into the designated hazardous waste container immediately after doffing.

  • The container must be kept closed when not in use.

  • When the container is full, it must be sealed and transported by authorized hazardous waste management personnel for high-temperature incineration.

  • Reusable items, such as full-face respirators, must be decontaminated according to established and validated procedures before being stored.

Visual Workflow Guides

The following diagrams illustrate the decision-making and procedural workflows for PPE selection and disposal.

PPE_Selection_Workflow start Start: Plan to Handle This compound assess_task Assess Task: - Scale of work? - Solid or liquid? - Potential for aerosolization? start->assess_task low_risk Low Risk (e.g., small scale, in fume hood) assess_task->low_risk Low med_risk Medium Risk (e.g., weighing powder, potential splash) assess_task->med_risk Medium high_risk High Risk (e.g., large scale, spill cleanup) assess_task->high_risk High ppe_low Required PPE: - Double Nitrile Gloves - Gown - Goggles - N95 Respirator low_risk->ppe_low ppe_med Required PPE: - Butyl/Nitrile Gloves (Double) - Gown - Goggles & Face Shield - Half/Full-Face Respirator med_risk->ppe_med ppe_high Required PPE: - Butyl/Viton Gloves (Double) - Coverall - Goggles & Face Shield - PAPR or SCBA high_risk->ppe_high proceed Proceed with Task ppe_low->proceed ppe_med->proceed ppe_high->proceed

Caption: PPE selection workflow for this compound based on task risk level.

PPE_Disposal_Workflow start Task Complete: PPE is Contaminated doff_ppe Doff PPE Following Correct Procedure start->doff_ppe place_in_container Place All Disposable PPE into Labeled Hazardous Chemical Waste Container doff_ppe->place_in_container decon Decontaminate Reusable PPE (e.g., Respirator Body) place_in_container->decon store_reusable Store Reusable PPE Properly decon->store_reusable Yes seal_container Seal Full Container decon->seal_container No (Container Full) end Disposal Complete store_reusable->end waste_pickup Arrange for Pickup by Authorized Hazardous Waste Disposal Service seal_container->waste_pickup waste_pickup->end

Caption: Step-by-step disposal workflow for this compound contaminated PPE.

References

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